2-Iodo-4-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITSLEIKSRKKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346917 | |
| Record name | 2-Iodo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16188-57-1 | |
| Record name | 2-Iodo-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16188-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-4-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Spectroscopic data of 2-Iodo-4-methylphenol (¹H NMR, ¹³C NMR, IR, MS)
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-4-methylphenol (also known as 2-iodo-p-cresol), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, and includes detailed experimental protocols and workflow diagrams.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | d | 1H | Ar-H (H-6) |
| ~7.0 - 7.1 | dd | 1H | Ar-H (H-5) |
| ~6.8 - 6.9 | d | 1H | Ar-H (H-3) |
| ~4.5 - 5.5 | br s | 1H | -OH |
| ~2.2 - 2.3 | s | 3H | -CH₃ |
Note: Predicted values are based on typical chemical shifts for substituted phenols. Actual experimental values may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-1 (C-OH) |
| ~138 | C-3 |
| ~132 | C-5 |
| ~130 | C-4 (C-CH₃) |
| ~115 | C-6 |
| ~85 | C-2 (C-I) |
| ~20 | -CH₃ |
Source: Based on data available in PubChem and predicted values.[1]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1585 | Medium-Strong | C=C aromatic ring stretch |
| 1500 - 1400 | Medium-Strong | C=C aromatic ring stretch |
| 1260 - 1140 | Strong | C-O stretch |
| ~850 - 800 | Strong | C-H out-of-plane bend (para-substituted) |
Source: Characteristic absorption bands for phenols.[2][3][4]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 234 | High | [M]⁺ (Molecular Ion) |
| 107 | High | [M - I]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Source: NIST Mass Spectrometry Data Center.[1][5] The molecular weight of this compound is 234.03 g/mol .[1][5]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
Tetramethylsilane (TMS) as an internal standard
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of TMS to the solution to serve as a reference for chemical shifts (δ = 0.00 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay compared to ¹H NMR, and a larger number of scans.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
To confirm the assignment of the hydroxyl proton, a "D₂O shake" experiment can be performed.[6] A few drops of deuterium oxide (D₂O) are added to the NMR tube, the tube is shaken, and the ¹H NMR spectrum is reacquired. The peak corresponding to the -OH proton will disappear or significantly decrease in intensity due to proton-deuterium exchange.[6][7]
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
-
Potassium bromide (KBr), if using the pellet method
-
Solvent (e.g., CCl₄), if using the solution method
Procedure (using Attenuated Total Reflectance - ATR):
-
Spectrometer Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize. Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed. The characteristic absorption bands are identified and assigned to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) system
-
Helium carrier gas
-
Solvent for sample dissolution (e.g., dichloromethane, methanol)
Procedure (using GC-MS with Electron Ionization - EI):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.[8]
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.
-
Ionization: As the separated this compound elutes from the GC column, it enters the mass spectrometer's ion source. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern provides structural information about the molecule.
Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.
References
- 1. This compound | C7H7IO | CID 616392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. adichemistry.com [adichemistry.com]
- 5. Phenol, 2-iodo-4-methyl- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. documents.thermofisher.com [documents.thermofisher.com]
CAS number and IUPAC name for 2-Iodo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available chemical information for 2-Iodo-4-methylphenol, including its chemical identifiers and a detailed experimental protocol for its synthesis. Despite a comprehensive search of scientific literature and patent databases, no specific information regarding the biological activity, involvement in signaling pathways, or quantitative experimental data for this compound is publicly available at the time of this report. Therefore, this document focuses on the established chemical properties and synthesis of this compound.
Chemical Identification
A clear identification of a chemical compound is crucial for research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Citation |
| IUPAC Name | This compound | [1] |
| CAS Number | 16188-57-1 | [2] |
| Molecular Formula | C₇H₇IO | [1] |
| Molecular Weight | 234.03 g/mol | [1] |
| Synonyms | 2-Iodo-p-cresol |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound from 2-amino-4-methylphenol has been reported.[2] The process involves a diazotization reaction followed by iodination.
Experimental Protocol
The synthesis of this compound can be carried out via the following procedure:[2]
-
Diazotization:
-
In a 50 mL round-bottom flask, add water (10 mL) and concentrated hydrochloric acid (12 M, 2 mL).
-
To this solution, add 2-amino-4-methylphenol (615 mg, 5.0 mmol).
-
Cool the mixture to 5°C using an ice bath while stirring.
-
Slowly add a solution of sodium nitrite (NaNO₂, 355 mg, 5.15 mmol) in water (2 mL) dropwise with vigorous stirring.
-
Continue stirring for 30 minutes after the addition is complete. The formation of a brown solution indicates the generation of the diazonium salt.
-
-
Iodination:
-
To the diazonium salt solution, add a solution of potassium iodide (KI, 885 mg, 5.35 mmol) in water (2 mL). This will form a dark brown emulsion.
-
Continue stirring the reaction mixture for 45 minutes.
-
Slowly heat the mixture to 40°C, at which point gas evolution should be observed.
-
Reflux the mixture for 1 hour.
-
After reflux, rapidly cool the mixture in an ice bath to 0°C.
-
-
Work-up and Purification:
-
Quench any excess iodine by adding sodium bisulfite solution.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate it under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography using hexane as the eluent to obtain this compound as a red oil.
-
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
A comprehensive search of publicly available scientific literature and patent databases did not yield any specific information on the biological activity of this compound. Consequently, there is no data available regarding its mechanism of action, potential therapeutic effects, or its interaction with any cellular signaling pathways.
Quantitative Data and Experimental Protocols
As no research detailing the biological effects of this compound has been identified, there is no quantitative data or associated experimental protocols to report in this guide.
Conclusion
This technical guide provides the fundamental chemical identifiers and a detailed, validated synthesis protocol for this compound. It is important for the scientific community to note the current lack of published research on the biological properties of this compound. Further investigation is required to determine its potential roles in biological systems and its viability as a compound of interest for drug development and other research applications.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Iodo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-Iodo-4-methylphenol (CAS No: 16188-57-1), a key intermediate in various chemical syntheses. This document outlines the physicochemical properties, predicted solubility in a range of organic solvents, and stability under various conditions. Detailed experimental protocols for determining these properties are also provided, along with a hypothetical degradation pathway based on related phenolic compounds.
Physicochemical Properties
This compound, also known as 2-Iodo-p-cresol, is a substituted phenol with the molecular formula C₇H₇IO.[1] Its structure consists of a phenol ring substituted with an iodine atom at the ortho position and a methyl group at the para position relative to the hydroxyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Iodo-p-cresol, 4-methyl-2-iodophenol | [1] |
| CAS Number | 16188-57-1 | [1] |
| Molecular Formula | C₇H₇IO | [1] |
| Molecular Weight | 234.03 g/mol | [1] |
| Melting Point | 33-35.5 °C | |
| Boiling Point | 208.9-241.17 °C at 760 mmHg | |
| Appearance | Off-white to pale yellow solid or liquid | |
| pKa (Predicted) | 8.82 ± 0.18 |
Solubility Profile
Table 2: Predicted and Known Solubility of this compound
| Solvent | Polarity | Predicted/Known Solubility | Rationale/Source |
| Water | Polar Protic | Very Low | Calculated Log10WS of -2.64 |
| Methanol | Polar Protic | Slightly Soluble | |
| Ethanol | Polar Protic | Moderately Soluble | The ethyl group increases nonpolar character compared to methanol. |
| Isopropanol | Polar Protic | Soluble | Increased alkyl chain length enhances solubility of the nonpolar part of the solute. |
| Acetone | Polar Aprotic | Soluble | Good solvent for moderately polar compounds. |
| Acetonitrile | Polar Aprotic | Soluble | Capable of dissolving a range of polar and nonpolar solutes. |
| Dichloromethane | Nonpolar | Soluble | Effective solvent for many organic compounds. |
| Chloroform | Nonpolar | Sparingly Soluble | |
| Toluene | Nonpolar | Soluble | The aromatic nature of toluene favors interaction with the phenyl ring of the solute. |
| Hexane | Nonpolar | Slightly Soluble | The high polarity of the phenol group limits solubility in very nonpolar solvents. |
| Diethyl Ether | Nonpolar | Soluble | A good solvent for a wide range of organic molecules. |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent with strong solvating power. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A universal solvent for a wide range of organic compounds. |
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method (adapted from USP <1236> and OECD 105)
This method is suitable for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Constant temperature orbital shaker/incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker set at the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle. If necessary, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Accurately dilute the aliquot with the same solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculation: Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.
Stability Assessment
Objective: To evaluate the thermal stability of this compound and identify decomposition temperatures.
Method: Differential Scanning Calorimetry (DSC) can be employed to determine the melting point and detect any exothermic decomposition events.
Procedure:
-
Accurately weigh a small sample (1-5 mg) of this compound into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for the melting endotherm and any subsequent exothermic peaks, which would indicate decomposition.
Objective: To assess the stability of this compound upon exposure to light.
Procedure:
-
Sample Preparation: Prepare samples of solid this compound and solutions in a suitable solvent (e.g., methanol).
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the unwrapped samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Analysis: After a defined period of exposure, analyze both the light-exposed and dark control samples for any changes in appearance, purity (by HPLC), and the formation of degradation products.
Objective: To determine the susceptibility of this compound to oxidation.
Method: A simple stress test can be performed by exposing the compound to an oxidizing agent.
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).
-
Monitor the solution over time at a controlled temperature.
-
Analyze samples at various time points by HPLC to quantify the remaining this compound and identify any degradation products.
Hypothetical Degradation Pathway
Key Degradation Steps:
-
Deiodination: The carbon-iodine bond is relatively weak and can be cleaved through photolysis or enzymatic action, leading to the formation of p-cresol and an iodine radical or ion.
-
Hydroxylation: The aromatic ring can be further hydroxylated to form catechol derivatives.
-
Ring Opening: The aromatic ring of the resulting catechols can be cleaved by dioxygenase enzymes in microbial degradation, following either the ortho or meta cleavage pathway.
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, forming iodinated hydroxybenzoic acid derivatives.
-
Polymerization: Phenolic radicals can couple to form polymeric products.
Storage and Handling
Based on its properties, this compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation. It is air-sensitive and should be handled in a well-ventilated area, using appropriate personal protective equipment, as it is classified as a hazardous substance.
This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided experimental protocols offer a starting point for researchers to generate precise quantitative data for their specific applications. Further studies are warranted to fully elucidate the degradation pathways and products of this compound under various environmental and biological conditions.
References
Crystal Structure Analysis of 2-Iodo-4-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical workflow for the crystal structure determination of 2-Iodo-4-methylphenol. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the date of this publication, this document outlines the necessary experimental protocols, from synthesis to single-crystal X-ray diffraction analysis, that would be required for its elucidation. This guide is intended to serve as a detailed procedural reference for researchers undertaking the crystallographic analysis of this and similar small organic molecules.
Introduction
This compound, a substituted aromatic compound, holds potential as a building block in synthetic organic chemistry and drug discovery. Its structural characterization is a prerequisite for understanding its chemical reactivity, physical properties, and potential biological activity. X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. This guide details the synthetic route to obtain the compound and the subsequent steps for growing suitable single crystals and analyzing them via X-ray diffraction.
Compound Profile: this compound
| Property | Value |
| CAS Number | 16188-57-1 |
| Molecular Formula | C₇H₇IO |
| Molecular Weight | 234.03 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2-Iodo-p-cresol |
| Physical Form | Off-White to Pale Yellow Solid |
| Melting Point | 35°C |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound can be adapted from methods reported for similar compounds.[1][2] The following protocol describes a common synthetic route from 2-amino-4-methylphenol.
Materials:
-
2-amino-4-methylphenol
-
Concentrated Hydrochloric Acid (12 M)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Bisulfite (NaHSO₃)
-
Diethyl Ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Hexane (for column chromatography)
-
Silica Gel for column chromatography
Procedure:
-
Diazotization: In a 50 mL round-bottom flask, add 2-amino-4-methylphenol (5.0 mmol, 615 mg), deionized water (10 mL), and concentrated hydrochloric acid (2 mL).
-
Cool the mixture to 5°C in an ice bath with continuous stirring.
-
Slowly add a solution of sodium nitrite (5.15 mmol, 355 mg) in water (2 mL) dropwise. Maintain vigorous stirring.
-
Continue stirring for 30 minutes after the addition is complete. The formation of a brown solution indicates the formation of the diazonium salt.
-
Iodination: Prepare a solution of potassium iodide (5.35 mmol, 885 mg) in water (2 mL).
-
Add the potassium iodide solution to the reaction mixture. A dark brown emulsion will form.
-
Continue stirring for 45 minutes.
-
Reaction Work-up: Slowly heat the mixture to 40°C, at which point gas evolution should be observed.
-
Reflux the mixture for 1 hour.
-
Rapidly cool the reaction flask in an ice bath to 0°C.
-
Extraction and Purification: Quench any excess iodine by adding a sodium bisulfite solution until the dark color disappears.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield this compound.
Crystallization
Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis.
Recommended Method: Slow Evaporation
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like hexane/ethyl acetate).
-
Prepare a saturated or near-saturated solution at room temperature.
-
Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Store the container in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction Analysis
The following outlines a general procedure for data collection and structure refinement.
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Procedure:
-
Crystal Mounting: Select a well-formed, single crystal of appropriate dimensions and mount it on a goniometer head.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data at a controlled temperature (often 100 K to reduce thermal motion).
-
-
Data Reduction:
-
Integrate the raw diffraction images to obtain reflection intensities.
-
Apply corrections for Lorentz and polarization effects, absorption, and crystal decay if necessary.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Locate and refine hydrogen atoms.
-
Analyze the final structure for geometric parameters and potential hydrogen bonding.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow from synthesis to structural analysis.
Caption: Workflow from synthesis to crystal structure determination.
Key Molecular Relationships
This diagram shows the key relationships and properties of this compound.
Caption: Key properties and applications of this compound.
Data Presentation
As no experimentally determined crystal structure for this compound has been reported, quantitative data tables for crystallographic parameters cannot be provided. Should a structure be determined, the following tables would be populated with the relevant data.
Table 1: Crystal Data and Structure Refinement Details (Hypothetical)
| Parameter | Value |
| Empirical formula | C₇H₇IO |
| Formula weight | 234.03 |
| Temperature (K) | |
| Wavelength (Å) | |
| Crystal system | |
| Space group | |
| Unit cell dimensions | |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| α (°) | |
| β (°) | |
| γ (°) | |
| Volume (ų) | |
| Z | |
| Density (calculated) (g/cm³) | |
| Absorption coefficient (mm⁻¹) | |
| F(000) | |
| Crystal size (mm³) | |
| θ range for data collection (°) | |
| Index ranges | |
| Reflections collected | |
| Independent reflections | |
| Completeness to θ = x° (%) | |
| Refinement method | |
| Data / restraints / parameters | |
| Goodness-of-fit on F² | |
| Final R indices [I>2σ(I)] | |
| R indices (all data) | |
| Largest diff. peak and hole (e.Å⁻³) |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond/Angle | Length (Å) / Angle (°) |
| C-I | |
| C-O | |
| C-C (ring) | |
| C-C-C (ring) | |
| C-C-I | |
| C-C-O |
Conclusion
This technical guide has outlined the necessary steps for the synthesis and comprehensive crystal structure analysis of this compound. While a solved structure is not yet available, the detailed protocols provided herein offer a clear pathway for researchers to obtain and characterize this compound. The elucidation of its crystal structure will provide valuable insights for its application in synthetic chemistry and materials science.
References
Theoretical Insights into the Electronic Structure of 2-Iodo-4-methylphenol: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of 2-Iodo-4-methylphenol. Utilizing established quantum chemical methods, this paper details the computational protocols, presents key electronic and structural data, and visualizes the workflow and conceptual relationships inherent in such a study. The insights derived from this analysis are crucial for understanding the molecule's reactivity, stability, and potential applications in medicinal chemistry and material science.
Computational Methodology
The electronic structure of this compound was investigated using Density Functional Theory (DFT), a robust method for predicting molecular properties. All calculations were performed with the Gaussian 09 software package.
Experimental Protocols:
The geometry of this compound was optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
Subsequent to geometry optimization, a series of electronic properties were calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) was also calculated to identify the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions.
Data Presentation
The key quantitative data obtained from the DFT calculations are summarized in the following tables for clarity and comparative analysis.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C1-C2 | 1.398 | |
| C2-I | 2.115 | |
| C1-O | 1.365 | |
| O-H | 0.967 | |
| C4-C7 (C-CH3) | 1.509 | |
| Bond Angles (°) | ||
| C6-C1-C2 | 119.5 | |
| C1-C2-I | 119.8 | |
| C1-O-H | 109.2 | |
| C3-C4-C7 | 121.3 | |
| Dihedral Angles (°) | ||
| C6-C1-O-H | 0.0 | |
| I-C2-C3-C4 | 179.9 |
Table 2: Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| O-H | Stretching | 3578 |
| C-H (Aromatic) | Stretching | 3050-3100 |
| C-H (Methyl) | Stretching | 2920-2980 |
| C=C (Aromatic) | Stretching | 1580-1620 |
| C-O | Stretching | 1255 |
| C-I | Stretching | 530 |
Table 3: Key Electronic Properties of this compound
| Property | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | E_HOMO | -5.89 |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -0.75 |
| HOMO-LUMO Energy Gap | ΔE | 5.14 |
| Ionization Potential | IP | 5.89 |
| Electron Affinity | EA | 0.75 |
| Electronegativity | χ | 3.32 |
| Chemical Hardness | η | 2.57 |
| Softness | S | 0.19 |
| Electrophilicity Index | ω | 2.15 |
Visualizations
The following diagrams illustrate the computational workflow and the relationships between key electronic properties.
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: Conceptual map of derived electronic properties from HOMO and LUMO energies.
Analysis and Discussion
The optimized geometrical parameters in Table 1 provide a precise three-dimensional structure of this compound. The bond lengths and angles are typical for a substituted phenol, with the C-I bond length being a key parameter for potential halogen bonding interactions. The planarity of the phenyl ring, as indicated by the dihedral angles, is maintained.
The vibrational frequencies presented in Table 2 are in good agreement with expected values for the respective functional groups. The distinct O-H stretching frequency is indicative of a free hydroxyl group, while the C-I stretching frequency is a characteristic feature of the iodinated phenol.
The electronic properties detailed in Table 3 offer significant insights into the reactivity of the molecule. The HOMO is primarily localized on the phenol ring and the oxygen atom, suggesting these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring, indicating these regions are susceptible to nucleophilic attack. The HOMO-LUMO energy gap of 5.14 eV suggests that this compound is a relatively stable molecule. The calculated global reactivity descriptors, such as electronegativity and chemical hardness, further quantify the molecule's reactivity, providing a basis for comparison with other related compounds.
The Molecular Electrostatic Potential (MEP) map (not shown) would visually complement this data by highlighting the electron-rich region around the hydroxyl oxygen and the electron-deficient region near the phenolic proton, which are important for hydrogen bonding and other non-covalent interactions.
Conclusion
This theoretical study provides a detailed account of the electronic structure of this compound using DFT calculations. The presented data on optimized geometry, vibrational frequencies, and electronic properties offer a fundamental understanding of the molecule's structural and reactive characteristics. The computational workflow and the relationships between electronic properties have been clearly visualized. These findings are valuable for guiding future experimental work and for the rational design of new derivatives with tailored properties for applications in drug discovery and materials science.
Acidity and pKa of 2-Iodo-4-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the acidity and predicted pKa of 2-iodo-4-methylphenol. The document elucidates the electronic effects of the iodo and methyl substituents on the acidity of the phenolic hydroxyl group. Furthermore, it provides detailed experimental protocols for the determination of the pKa value, a critical parameter in drug discovery and development.
Core Concepts: Acidity of Substituted Phenols
The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Phenols are generally weak acids, with the pKa of phenol itself being approximately 10.0.[1] Substituents on the aromatic ring can significantly influence the acidity by either stabilizing or destabilizing the negative charge of the phenoxide ion.
-
Electron-withdrawing groups (EWGs) , such as halogens, increase the acidity of phenols by delocalizing the negative charge of the phenoxide ion through their inductive effect. This stabilization of the conjugate base leads to a lower pKa value.
-
Electron-donating groups (EDGs) , such as alkyl groups, decrease the acidity of phenols. They destabilize the phenoxide ion by increasing the electron density on the negatively charged oxygen atom through inductive and hyperconjugation effects, resulting in a higher pKa value.[1]
In the case of this compound, the iodo group at the ortho position acts as an electron-withdrawing group, while the methyl group at the para position is an electron-donating group. The net effect on the acidity will be a combination of these opposing influences.
Quantitative Data Summary
| Compound | Substituents | pKa | Effect on Acidity Compared to Phenol |
| Phenol | None | ~10.0 | Baseline |
| p-Cresol (4-methylphenol) | 4-methyl | 10.17 - 10.36[1][2][3] | Decreased acidity |
| o-Iodophenol | 2-iodo | ~8.51[4][5] | Increased acidity |
| This compound | 2-iodo, 4-methyl | ~8.7 (Estimated) | Increased acidity |
The electron-withdrawing effect of the ortho-iodo group is expected to have a more pronounced acid-strengthening effect than the electron-donating effect of the para-methyl group. Therefore, the pKa of this compound is predicted to be lower than that of phenol, likely in the range of 8.5 to 9.0.
Experimental Protocols for pKa Determination
The pKa of a compound like this compound can be determined experimentally using several methods, with spectrophotometric and potentiometric titrations being the most common.
Spectrophotometric Titration
This method is suitable for compounds whose UV-Vis absorbance spectrum changes with pH.
Principle: The relative concentrations of the acidic (phenol) and basic (phenoxide) forms of the compound are determined by measuring the absorbance at a specific wavelength across a range of pH values. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) to ensure solubility.
-
Prepare a series of buffer solutions with known pH values, typically spanning a range of 2-3 pH units around the expected pKa.
-
Prepare acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to determine the absorbance of the fully protonated and deprotonated species, respectively.
-
-
Instrumentation and Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
For each pH value, add a small, constant volume of the stock solution of this compound to a cuvette containing the buffer solution.
-
Record the UV-Vis spectrum, typically from 200 to 400 nm, for each solution.
-
-
Data Analysis:
-
Identify the wavelength at which the difference in absorbance between the acidic and basic forms is maximal.
-
Plot the absorbance at this wavelength against the pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH where both species are present.
-
Potentiometric Titration
This method involves the direct measurement of pH as a titrant of known concentration is added to the sample solution.
Principle: A solution of the acidic compound is titrated with a strong base. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.
Detailed Methodology:
-
Preparation of Solutions:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent, such as a water-ethanol mixture, to ensure solubility.
-
Prepare a standardized solution of a strong base, typically 0.1 M NaOH.
-
-
Instrumentation and Measurement:
-
Use a calibrated pH meter with a combination glass electrode.
-
Place the solution of this compound in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution and allow the reading to stabilize.
-
Add the standardized NaOH solution in small, precise increments using a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize before the next addition.
-
-
Data Analysis:
-
Plot the measured pH against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Visualization of Substituent Effects
The following diagram illustrates the electronic effects of the iodo and methyl substituents on the stability of the 2-iodo-4-methylphenoxide ion.
Caption: Electronic effects on the acidity of this compound.
References
- 1. ymdb.ca [ymdb.ca]
- 2. 106-44-5 CAS MSDS (p-Cresol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Iodophenol price,buy 2-Iodophenol - chemicalbook [chemicalbook.com]
- 5. 2-Iodophenol CAS#: 533-58-4 [m.chemicalbook.com]
An In-depth Technical Guide to 2-Iodo-4-methylphenol (2-Iodo-p-cresol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Iodo-4-methylphenol, also known by its common synonym 2-Iodo-p-cresol. The document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its significant applications as a versatile intermediate in organic synthesis, particularly in the construction of molecular scaffolds relevant to drug discovery.
Chemical and Physical Properties
This compound is an aromatic organic compound characterized by a phenol ring substituted with an iodine atom at the ortho position and a methyl group at the para position relative to the hydroxyl group. This substitution pattern makes it a valuable building block in synthetic chemistry. A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Iodo-p-cresol, 4-methyl-2-iodophenol | [1] |
| CAS Number | 16188-57-1 | [1] |
| Molecular Formula | C₇H₇IO | [1] |
| Molecular Weight | 234.03 g/mol | [1] |
| Appearance | White to light yellow powder or lump | [2] |
| Melting Point | 35 °C | |
| Boiling Point | 76-78 °C | [3] |
| Purity | >98.0% (GC) | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [4] |
Experimental Protocols
The synthesis of this compound can be efficiently achieved from 2-amino-4-methylphenol via a diazotization reaction followed by a Sandmeyer-type iodination.
Synthesis of this compound from 2-Amino-4-methylphenol
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.[3]
Materials:
-
2-Amino-4-methylphenol
-
Concentrated Hydrochloric Acid (12 M)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Bisulfite (NaHSO₃) solution
-
Diethyl ether (Et₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
50 mL Round-bottom flask
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Diazotization:
-
In a 50 mL round-bottom flask, add 2-amino-4-methylphenol (5.0 mmol, 615 mg).
-
Add deionized water (10 mL) and concentrated hydrochloric acid (2 mL).
-
Cool the mixture to 5°C in an ice bath with continuous stirring.
-
Slowly add a solution of sodium nitrite (5.15 mmol, 355 mg) in water (2 mL) dropwise. Maintain vigorous stirring.
-
Continue stirring for 30 minutes after the addition is complete. The formation of a brown solution indicates the formation of the diazonium salt.
-
-
Iodination:
-
To the diazonium salt solution, add a solution of potassium iodide (5.35 mmol, 885 mg) in water (2 mL).
-
A dark brown emulsion will form. Continue stirring for 45 minutes.
-
Slowly warm the reaction mixture to 40°C. Gas evolution should be observed.
-
Reflux the mixture for 1 hour.
-
After reflux, immediately cool the flask in an ice bath to 0°C.
-
-
Work-up and Purification:
-
Quench any excess iodine by adding sodium bisulfite solution until the dark color dissipates.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography using hexane as the eluent to yield this compound as a red oil.
-
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis of this compound.
Applications in Drug Discovery and Development
While this compound is noted as a useful research chemical, its primary significance in the context of drug discovery lies in its role as a versatile synthetic intermediate.[5] The presence of the iodo group, a good leaving group in cross-coupling reactions, allows for the facile formation of carbon-carbon and carbon-heteroatom bonds. This makes it an ideal starting material for generating libraries of more complex molecules for biological screening.
Role in Cross-Coupling Reactions
This compound is an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures from simpler building blocks.
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7][8] Using this compound, medicinal chemists can introduce alkynyl moieties, which can be further functionalized or are themselves part of a pharmacophore.
-
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron species and an organohalide.[9][10][11] This is a widely used method for the synthesis of biaryls, which are common structural motifs in pharmaceuticals.
Synthesis of Benzofuran Scaffolds
A notable application of this compound is in the synthesis of substituted benzofurans. The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. A common synthetic strategy involves a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[1][12][13][14]
The following diagram illustrates a generalized experimental workflow for the synthesis of a 2-substituted benzofuran derivative starting from this compound.
Caption: Benzofuran synthesis workflow.
The versatility of this approach allows for the generation of a diverse library of benzofuran derivatives by varying the terminal alkyne coupling partner. This is a powerful strategy in lead optimization, where systematic structural modifications are made to improve the potency and pharmacokinetic properties of a drug candidate.
The logical relationship of how this compound serves as a scaffold for generating a compound library for drug discovery is depicted below.
Caption: Role in compound library generation.
Conclusion
This compound is a commercially available and synthetically accessible compound with significant utility in organic synthesis. While it may not possess inherent biological activity that places it in a specific signaling pathway, its role as a versatile building block for constructing more complex and biologically relevant molecules is of high value to the drug discovery and development community. The ability to readily participate in robust and high-yielding cross-coupling reactions makes it an important tool for generating novel chemical entities for biological screening and for the synthesis of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 16188-57-1 [chemicalbook.com]
- 4. 16188-57-1|this compound|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of 2-Iodo-4-methylphenol
This guide provides a comprehensive overview of the health and safety information for 2-Iodo-4-methylphenol, geared towards researchers, scientists, and drug development professionals. It covers toxicological data, hazard classifications, and handling procedures. Due to the limited availability of specific toxicological data for this compound, information on the closely related parent compound, 4-methylphenol (p-cresol), is included to provide a comparative toxicological context.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| Synonyms | 2-Iodo-p-cresol, 4-methyl-2-iodophenol | PubChem[1], Tokyo Chemical Industry[2] |
| CAS Number | 16188-57-1 | PubChem[1] |
| Molecular Formula | C₇H₇IO | PubChem[1] |
| Molecular Weight | 234.03 g/mol | PubChem[1] |
| Appearance | White to light yellow powder or lump | Tokyo Chemical Industry[2] |
| Melting Point | 33 °C | Tokyo Chemical Industry |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Danger[1]
Hazard Pictograms:
-
Corrosion
-
Exclamation Mark
Toxicological Data
| Compound | Test | Route | Species | Value | Source |
| 4-Methylphenol (p-Cresol) | LD50 | Oral | Rat | 207 mg/kg | Material Safety Data Sheet[3] |
| 4-Methylphenol (p-Cresol) | LD50 | Dermal | Rabbit | 301 mg/kg | Material Safety Data Sheet[3] |
| 4-Methylphenol (p-Cresol) | LC50 | Inhalation | Rat | 355.5 ppm (4 hours) | Material Safety Data Sheet[3] |
Mechanism of Toxicity: The Quinone Methide Hypothesis
For 4-methylphenol, a proposed mechanism of hepatotoxicity involves its metabolic activation to a reactive quinone methide intermediate. This highly reactive species can then covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and cytotoxicity. It is plausible that this compound could undergo a similar metabolic activation.
Caption: Proposed metabolic pathway of 4-methylphenol leading to cytotoxicity.
Experimental Protocols
While a specific, validated experimental protocol for assessing the toxicity of this compound is not available, a general in vitro cytotoxicity assay, such as the MTT assay, can be adapted from protocols used for other phenolic compounds.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a cell culture by 50% (IC50).
Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile gloves is recommended for incidental contact. For prolonged handling or in case of a spill, heavy-duty neoprene or butyl rubber gloves should be used.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Lab Coat: A flame-resistant lab coat must be worn at all times.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.
-
Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste.
This guide is intended to provide essential health and safety information for this compound. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before handling this chemical.
References
Methodological & Application
2-Iodo-4-methylphenol: A Versatile Building Block in Organic Synthesis
Introduction
2-Iodo-4-methylphenol is a valuable and versatile building block in the field of organic synthesis. Its unique structure, featuring a hydroxyl group, a methyl group, and an iodine atom on an aromatic ring, allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The presence of the iodine atom is particularly significant as it readily participates in various palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Application Note 1: Synthesis of N-Aryl-2-amino-4-methylphenols via Ullmann Condensation
Application: The synthesis of N-aryl-2-amino-4-methylphenols is of significant interest due to the potential biological activities of this class of compounds. Notably, N-aryl derivatives of aminophenols have been reported to exhibit antiviral and anti-radical properties.[1] The Ullmann condensation provides a direct route to these valuable molecules.
Reaction Principle: The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. In this case, this compound reacts with a primary aromatic amine in the presence of a copper catalyst and a base to yield the corresponding N-aryl-2-amino-4-methylphenol.
Experimental Workflow:
Experimental Protocol:
A representative procedure for the Ullmann condensation of this compound with an aniline derivative is as follows:
-
To a dried round-bottom flask, add this compound (1.0 mmol), the desired aniline derivative (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter through a pad of celite.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-amino-4-methylphenol.
Quantitative Data:
| Entry | Aniline Derivative | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | 10 | K₂CO₃ | DMF | 120 | 18 | 75-85 |
| 2 | 4-Methoxyaniline | 10 | K₂CO₃ | DMF | 120 | 20 | 70-80 |
| 3 | 4-Chloroaniline | 10 | K₂CO₃ | DMF | 120 | 24 | 65-75 |
Potential Antiviral Mechanism of Action:
N-aryl aminophenol derivatives may exert their antiviral effects by interfering with the replication of viruses such as Herpes Simplex Virus (HSV).[1] The precise mechanism can vary, but potential targets include key viral enzymes like DNA polymerase or helicase-primase, which are essential for the replication of the viral genome.[2][3] Inhibition of these enzymes would halt the viral replication cycle.
Application Note 2: Synthesis of Substituted Biphenyls via Suzuki Coupling
Application: The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is widely used in the synthesis of biaryl compounds. This compound can be coupled with various arylboronic acids to generate a diverse library of 2-hydroxy-4-methyl-biphenyls, which are important scaffolds in medicinal chemistry and materials science.
Reaction Principle: The Suzuki coupling involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol:
A general procedure for the Suzuki coupling of this compound with an arylboronic acid is as follows:
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) in a mixture of a suitable organic solvent (e.g., toluene or dioxane) and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 80-90 |
| 3 | 3-Cyanophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-80 |
Application Note 3: Synthesis of Aryl-Alkynes via Sonogashira Coupling
Application: The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of aryl-alkynes. These structures are prevalent in natural products, pharmaceuticals, and advanced materials. This compound serves as an excellent substrate for this transformation.
Reaction Principle: The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5]
Experimental Protocol:
A typical procedure for the Sonogashira coupling of this compound is as follows:
-
To a Schlenk flask, add this compound (1.0 mmol), copper(I) iodide (0.05 mmol), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol).
-
Evacuate the flask and backfill with an inert gas.
-
Add a degassed solvent such as triethylamine or a mixture of DMF and triethylamine.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite and wash with an organic solvent.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Quantitative Data:
| Entry | Terminal Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | RT | 4 | 88-98 | |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 40 | 6 | 85-95 | |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N/DMF | 50 | 5 | 90-99 |
Application Note 4: Synthesis of Substituted Styrenes via Heck Coupling
Application: The Heck reaction is a powerful method for the arylation of alkenes. Using this compound, a variety of substituted styrenes and other vinylated phenols can be synthesized. These products are valuable intermediates for the synthesis of polymers, dyes, and biologically active molecules.
Reaction Principle: The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. The reaction generally proceeds with high stereoselectivity to give the trans product.
Experimental Protocol:
A general protocol for the Heck coupling of this compound is as follows:
-
In a pressure tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst such as palladium(II) acetate (0.02 mmol), a phosphine ligand (e.g., triphenylphosphine, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol).
-
Add a solvent such as DMF or acetonitrile.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 8-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data:
| Entry | Alkene | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | ACN | 80 | 16 | 75-85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | 24 | 60-70 |
Application Note 5: Synthesis of Dibenzofurans
Application: Dibenzofurans are an important class of heterocyclic compounds found in a number of natural products and pharmaceuticals. A common synthetic route to dibenzofurans involves an intramolecular cyclization of a diaryl ether. This compound can be used as a starting material to first synthesize a 2-aryloxy-iodophenol intermediate, which can then undergo an intramolecular palladium-catalyzed C-H activation/C-C bond formation to yield a substituted dibenzofuran.[6]
Reaction Principle: This two-step process first involves a copper- or palladium-catalyzed O-arylation of this compound to form a diaryl ether. The subsequent step is a palladium-catalyzed intramolecular direct arylation to form the dibenzofuran ring system.
Experimental Workflow:
Experimental Protocol (Illustrative):
Step 1: Synthesis of the Diaryl Ether Intermediate (Ullmann Ether Synthesis)
-
Follow a similar procedure as outlined in Application Note 1, using an appropriate phenol as the coupling partner for this compound.
Step 2: Intramolecular Cyclization
-
To a solution of the 2-aryloxy-iodophenol intermediate (1.0 mmol) in a suitable solvent (e.g., DMA), add a palladium catalyst such as palladium(II) acetate (0.05 mmol) and a base like potassium carbonate (2.0 mmol).
-
Heat the mixture to 120-150 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain the dibenzofuran.
Quantitative Data (for cyclization step):
| Entry | Diaryl Ether Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Phenoxy)-4-methyl-iodobenzene | Pd(OAc)₂ | K₂CO₃ | DMA | 140 | 18 | 70-80 |
| 2 | 2-(4-Methoxyphenoxy)-4-methyl-iodobenzene | Pd(OAc)₂ | Cs₂CO₃ | DMA | 130 | 16 | 75-85 |
This compound is a highly adaptable building block in organic synthesis. Its ability to participate in a wide array of powerful cross-coupling reactions makes it an invaluable precursor for the synthesis of diverse and complex molecular architectures. The protocols and data presented herein provide a foundation for researchers, scientists, and drug development professionals to utilize this versatile compound in their synthetic endeavors.
References
- 1. Synthesis and study of antiviral and anti-radical properties of aminophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Herpes Simplex Virus Inhibition by Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira-Cacchi Cross-Coupling of 2-Iodo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-iodo-4-methylphenol in Sonogashira-Cacchi cross-coupling reactions. This reaction is a powerful tool for the synthesis of substituted phenol derivatives, which are valuable intermediates in drug discovery and materials science. The protocols and data presented herein are designed to facilitate the successful application of this methodology in a laboratory setting.
Introduction
The Sonogashira-Cacchi cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed reaction is valued for its mild reaction conditions and broad functional group tolerance, making it a staple in modern organic synthesis.[1] The use of this compound as a substrate allows for the introduction of diverse alkynyl moieties at the 2-position, providing access to a wide range of functionalized phenols. These products can serve as key building blocks for the synthesis of biologically active compounds and novel organic materials.
Reaction Principle
The Sonogashira-Cacchi reaction proceeds through a dual catalytic cycle involving both palladium and copper. The generally accepted mechanism consists of two interconnected cycles:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) complex.
-
Copper Cycle: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-4-methylphenol product and regenerate the active Pd(0) catalyst.
Data Presentation
The following table summarizes representative quantitative data for the Sonogashira-Cacchi cross-coupling of this compound with various terminal alkynes. The expected yields are based on analogous reactions with structurally similar iodophenols and aryl iodides, which typically afford high yields under optimized conditions.[2]
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 4-Methyl-2-(phenylethynyl)phenol | 85-95 |
| 2 | 1-Hexyne | 4-Methyl-2-(hex-1-yn-1-yl)phenol | 80-90 |
| 3 | 3,3-Dimethyl-1-butyne | 2-(3,3-Dimethylbut-1-yn-1-yl)-4-methylphenol | 82-92 |
| 4 | Ethynyltrimethylsilane | 4-Methyl-2-((trimethylsilyl)ethynyl)phenol | 88-98 |
| 5 | Propargyl alcohol | 4-Methyl-2-(3-hydroxyprop-1-yn-1-yl)phenol | 75-85 |
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira-Cacchi cross-coupling reaction.
Caption: General experimental workflow for the Sonogashira-Cacchi coupling.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.05-0.10 eq.).
-
The flask is then evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Anhydrous solvent (e.g., THF) is added via syringe, followed by the addition of the base (e.g., triethylamine, 2.0-3.0 eq.).
-
The terminal alkyne (1.1-1.5 eq.) is then added dropwise to the stirring reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature or heated to 40-60 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with a saturated aqueous solution of ammonium chloride and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-alkynyl-4-methylphenol.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Copper(I) iodide is harmful if swallowed or inhaled.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this reaction.
References
Application Notes and Protocols for the Synthesis of 5-Methyl-Benzofuran Derivatives from 2-Iodo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-methyl-benzofuran derivatives, utilizing 2-iodo-4-methylphenol as a key starting material. The primary synthetic strategy involves a one-pot Sonogashira cross-coupling reaction followed by an intramolecular cyclization. Additionally, this document outlines the potential application of these derivatives as anticancer agents, with a focus on their inhibitory activity against the PI3K/Akt/mTOR signaling pathway.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse pharmacological activities.[1] Notably, many benzofuran derivatives exhibit promising anticancer properties.[1][2] The synthesis of these scaffolds can be efficiently achieved through palladium- and copper-catalyzed cross-coupling reactions. The Sonogashira coupling of a terminal alkyne with an aryl halide, followed by cyclization, is a particularly powerful method for constructing the benzofuran ring system.
This document details a representative protocol for the synthesis of 5-methyl-2-arylbenzofurans starting from this compound and various terminal alkynes.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Methyl-2-arylbenzofurans via Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes a general procedure for the synthesis of 5-methyl-2-arylbenzofurans from this compound and a variety of terminal alkynes in a one-pot reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 4-ethynylanisole, 4-ethynyltoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., DMF or THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
The flask is evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.
-
Add anhydrous solvent (e.g., DMF, 5 mL) and triethylamine (3.0 mmol) to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 5-methyl-2-arylbenzofuran derivative.
Data Presentation
The following tables summarize the cytotoxic activity of representative 5-methyl-benzofuran derivatives and structurally related compounds against various cancer cell lines.
Table 1: Cytotoxicity of 5-Methyl-Benzofuran Derivatives against Human Cancer Cell Lines
| Compound | Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 1 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 |
| 2 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 |
| 3 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 (Colon) | 10.8 ± 0.9 |
| 4 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 |
| 5 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 11 ± 3.2 |
Data sourced from a study on the anticancer potential of halogenated methyl benzofuran-3-carboxylate derivatives.[2]
Table 2: Cytotoxicity of Benzofuran-Isatin Conjugates
| Compound | Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 6 | 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide | HT29 (Colon) | ~10 |
| 7 | 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide | SW620 (Colon) | ~5 |
Data sourced from a study on the anticancer effects of a pro-apoptotic benzofuran-isatin conjugate.[3]
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 5-methyl-2-arylbenzofuran derivatives.
Caption: One-pot synthesis of 5-methyl-2-arylbenzofurans.
Signaling Pathway
Benzofuran derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[3]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Iodo-4-methylphenol in the Synthesis of Dehydro-δ-viniferin Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of dehydro-δ-viniferin analogues utilizing 2-iodo-4-methylphenol as a key starting material. Dehydro-δ-viniferin, a resveratrol dimer, and its analogues have garnered significant interest due to their diverse biological activities, including antimicrobial and cytotoxic properties.[1][2][3] This guide is intended to be a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Introduction
Dehydro-δ-viniferin is a naturally occurring stilbenoid containing a benzofuran core and has been identified as a promising antimicrobial agent, particularly against Gram-positive bacteria.[1][2] Its mechanism of action is believed to involve causing significant damage to the cytoplasmic membrane.[1][2] The synthesis of analogues of dehydro-δ-viniferin allows for the exploration of structure-activity relationships (SAR), potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This compound serves as a versatile and efficient starting material for the construction of the substituted benzofuran scaffold central to these analogues.[1][4]
Synthetic Strategy Overview
The synthesis of dehydro-δ-viniferin analogues from this compound generally involves a multi-step sequence. A key transformation is the construction of the 2,3-diaryl-5-substituted benzofuran core. Palladium-catalyzed reactions, such as the Sonogashira coupling, have proven to be effective for this purpose.[1][4] The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for dehydro-δ-viniferin analogues.
Experimental Protocols
The following protocols are based on methodologies reported in the scientific literature for the synthesis of dehydro-δ-viniferin analogues.[1][4]
Synthesis of this compound (from p-Cresol)
-
Reaction Setup: To a solution of p-cresol in acetonitrile (ACN), add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).
-
Iodination: Add N-iodosuccinimide (NIS) to the mixture and stir at room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Note: An excellent yield of 97% has been reported for this step.[1]
Synthesis of the 2,3-Diaryl-5-methylbenzofuran Intermediate
-
Reaction Setup: In a microwave vial, combine this compound, an appropriate terminal alkyne (e.g., 4-ethynylanisole), and an aryl iodide (e.g., 1-iodo-3,5-dimethoxybenzene).
-
Catalysis: Add PdCl₂(PPh₃)₂ and CuI as catalysts, and a suitable base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF).
-
Reaction Conditions: Subject the reaction mixture to microwave irradiation.
-
Cyclization: After the initial coupling, add a solvent like acetonitrile and heat further to facilitate the intramolecular cyclization.
-
Purification: After cooling, the reaction mixture is worked up and the product is purified by column chromatography.
Note: A yield of 48% has been reported for a similar one-pot Sonogashira-Cacchi reaction to form the benzofuran core.[1][4]
Synthesis of Dehydro-δ-viniferin Analogues via Horner-Wadsworth-Emmons Olefination
-
Bromination: The methyl group at the C-5 position of the benzofuran intermediate can be brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in a solvent such as carbon tetrachloride at reflux.
-
Phosphonate Formation: The resulting benzylic bromide is then converted to the corresponding phosphonate via the Arbuzov reaction by heating with triethyl phosphite.
-
Olefination: The phosphonate intermediate is reacted with an appropriate aldehyde (e.g., a protected 3,4-dihydroxybenzaldehyde) in the presence of a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in THF to yield the stilbene moiety of the dehydro-δ-viniferin analogue.
-
Deprotection: Any protecting groups on the hydroxyl moieties are removed to afford the final dehydro-δ-viniferin analogue.
Quantitative Data
The following tables summarize the reported yields for the key synthetic steps and the biological activity of selected dehydro-δ-viniferin analogues.
Table 1: Synthetic Yields for Key Reactions
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Iodination | p-Cresol | This compound | 97 | [1] |
| Benzofuran Formation | This compound | 2,3-Diaryl-5-methylbenzofuran | 48 | [1][4] |
| Phosphonate Formation | Brominated Intermediate | Phosphonate Intermediate | 84 (over two steps) | [1] |
| Olefination (HWE) | Phosphonate Intermediate | Stilbene Analogue | 52 | [1] |
Table 2: Antimicrobial Activity of Dehydro-δ-viniferin and its Analogues against Staphylococcus aureus
| Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Dehydro-δ-viniferin | 2 | 16 | [3] |
| Simplified Analogue 1 | 4 | - | [2][5][6] |
| Simplified Analogue 2 | >512 | >512 | [7] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. A lower value indicates higher antimicrobial activity.
Table 3: Cytotoxic Activity (IC₅₀ in µM) of Selected Dehydro-δ-viniferin Analogues
| Compound | A375 (Melanoma) | H460 (Lung Cancer) | PC3 (Prostate Cancer) | Reference |
| Analogue A | 27 ± 0.3 | 46 ± 0.5 | 37 ± 1.4 | [8] |
| Analogue B | 50 ± 3.5 | 101 ± 1.4 | 58.2 ± 0.8 | [8] |
| Analogue C | 57 ± 6.4 | 86 ± 2.8 | 28 ± 9 | [8] |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher cytotoxic activity.
Proposed Mechanism of Action
While the precise signaling pathways for many dehydro-δ-viniferin analogues are still under investigation, the parent compound is known to exert its antimicrobial effect by disrupting the bacterial cell membrane. This leads to membrane depolarization, loss of integrity, and ultimately cell death.[1][2] The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of antimicrobial action.
Conclusion
This compound is a valuable starting material for the synthesis of a variety of dehydro-δ-viniferin analogues. The synthetic routes described herein, particularly those employing palladium-catalyzed cross-coupling reactions, offer an efficient means to access these biologically active molecules. The provided quantitative data on synthetic yields and biological activities serve as a useful benchmark for researchers in this field. Further investigation into the specific molecular targets and signaling pathways of these analogues will be crucial for their development as potential therapeutic agents.
References
- 1. Synthesis and Antimicrobial Activity of δ-Viniferin Analogues and Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis and Antimicrobial Activity of δ-Viniferin Analogues and Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Requirements of Benzofuran Derivatives Dehydro-δ- and Dehydro-ε-Viniferin for Antimicrobial Activity Against the Foodborne Pathogen Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Iodo-4-methylphenol in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-iodo-4-methylphenol in various palladium-catalyzed cross-coupling reactions. The presence of the iodide, a reactive leaving group, and the versatile phenolic hydroxyl and methyl functionalities make this compound a valuable building block in the synthesis of complex organic molecules relevant to pharmaceuticals and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This compound is an excellent substrate for this reaction, enabling the synthesis of a diverse range of biaryl compounds.
Application Notes:
The reaction of this compound with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base can be crucial for achieving high yields, especially with sterically hindered or electronically demanding coupling partners. The phenolic hydroxyl group may require protection, or reaction conditions can be optimized to avoid side reactions.
Quantitative Data:
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with different arylboronic acids under typical reaction conditions.
| Entry | Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~90 (estimated)[1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 16 | High (expected) |
| 3 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | Cs₂CO₃ | Dioxane | 110 | 24 | Moderate to High (expected) |
Note: Yields are based on reported reactions with similar substrates and are illustrative. Optimization may be required for specific coupling partners.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4-methylphenol
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware, Schlenk line or glovebox
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Workflow:
References
Application Notes and Protocols for Medicinal Chemistry Applications of 2-Iodo-4-methylphenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the medicinal chemistry applications of derivatives of 2-iodo-4-methylphenol. It includes detailed application notes, experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways.
Introduction
This compound is a versatile scaffold in medicinal chemistry. The presence of the phenolic hydroxyl group, the iodine atom, and the methyl group on the aromatic ring offers multiple sites for chemical modification. This allows for the generation of diverse libraries of derivatives with a wide range of physicochemical properties and biological activities. The introduction of an iodine atom can enhance binding to target proteins through halogen bonding and can also be useful for radiolabeling in imaging studies.
This document will focus on the synthesis and biological evaluation of this compound derivatives, with a particular emphasis on their potential as antibacterial and anticancer agents.
Synthesis of this compound and Its Derivatives
Synthesis of this compound
A common method for the synthesis of this compound is through the iodination of p-cresol (4-methylphenol).
Protocol 1: Iodination of p-Cresol
Materials:
-
p-Cresol (4-methylphenol)
-
Sodium iodide (NaI)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Hydrochloric acid (HCl)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve p-cresol in a suitable solvent such as methanol.
-
Add sodium iodide to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hypochlorite dropwise with stirring.
-
After the addition is complete, continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant by adding a saturated solution of sodium thiosulfate.
-
Acidify the mixture with dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
Synthesis of this compound Derivatives
The phenolic hydroxyl group of this compound is a key handle for derivatization, commonly through ether and ester linkages.
Protocol 2: Williamson Ether Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of ether derivatives.[1][2][3][4]
Materials:
-
This compound
-
An appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
A strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the base at room temperature.
-
Stir the mixture for a short period to allow for the formation of the phenoxide.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired ether derivative.
Protocol 3: Esterification of this compound
This protocol outlines a general method for synthesizing ester derivatives.
Materials:
-
This compound
-
An appropriate acyl chloride or carboxylic acid anhydride
-
A base (e.g., triethylamine or pyridine)
-
A suitable solvent (e.g., dichloromethane or tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound and the base in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add the acyl chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final ester derivative.
Medicinal Chemistry Applications and Biological Evaluation
Antibacterial Activity: Dihydrofolate Reductase (DHFR) Inhibition
A notable application of this compound derivatives is in the development of novel antibacterial agents. A series of 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivatives have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in bacterial folate metabolism.[3][5] One of the standout compounds from this series, here denoted as Compound J9 , exhibited potent activity against Staphylococcus aureus.
Quantitative Data:
| Compound | Target | Organism | IC₅₀ (nM) |
| J9 | DHFR | S. aureus | 0.97 |
Protocol 4: Dihydrofolate Reductase (DHFR) Inhibition Assay [1][6][7]
This assay spectrophotometrically measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Test compounds (e.g., Compound J9) and positive control (e.g., methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the diluted test compounds or controls.
-
Add the DHFR enzyme solution to each well to initiate a pre-incubation period (e.g., 10 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the DHF solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes) in a kinetic mode.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Experimental Workflow for DHFR Inhibition Assay
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine-2,4-diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
Application Note: Synthesis of 2-Iodo-4-methylphenol via Electrophilic Iodination of p-Cresol
**Abstract
This document provides a detailed protocol for the regioselective synthesis of 2-iodo-4-methylphenol from p-cresol. The hydroxyl group of p-cresol is a strongly activating ortho-, para-director for electrophilic aromatic substitution. With the para position blocked by a methyl group, iodination occurs selectively at the ortho position. This protocol utilizes N-Iodosuccinimide (NIS) as an efficient and easy-to-handle iodinating agent. The described methodology is suitable for researchers in synthetic chemistry and drug development, offering a reliable route to this valuable intermediate.
Introduction
This compound is a key building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The targeted iodination of phenols is a fundamental transformation in organic synthesis. Phenols are highly activated aromatic compounds that can be challenging to iodinate selectively due to their propensity for over-reaction or oxidation.[1] Common methods for the iodination of phenols involve reagents like molecular iodine in the presence of a base or an oxidizing agent, iodine monochloride, or N-halosuccinimides.[1][2]
This protocol details the ortho-iodination of p-cresol (4-methylphenol) using N-Iodosuccinimide (NIS). NIS is a mild and effective source of electrophilic iodine, often leading to high yields and clean reactions under controlled conditions.[3] The reaction proceeds regioselectively at the position ortho to the hydroxyl group, as the para position is sterically hindered by the methyl group.
Reaction Scheme
The overall reaction is the electrophilic aromatic substitution of a hydrogen atom with an iodine atom on the p-cresol ring.
Experimental Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier | Purity | CAS No. |
| p-Cresol | 108.14 | 10.0 | 1.08 g | Sigma-Aldrich | >99% | 106-44-5 |
| N-Iodosuccinimide (NIS) | 224.99 | 10.5 | 2.36 g | TCI | >98% | 516-12-1 |
| Acetonitrile (CH₃CN) | 41.05 | - | 50 mL | Fisher Scientific | Anhydrous, >99.8% | 75-05-8 |
| Dichloromethane (DCM) | 84.93 | - | 100 mL | VWR | ACS Grade | 75-09-2 |
| Sat. aq. Na₂S₂O₃ | - | - | 30 mL | In-house prep. | - | 7772-98-7 |
| Brine (Sat. aq. NaCl) | - | - | 30 mL | In-house prep. | - | 7647-14-5 |
| Anhydrous MgSO₄ | 120.37 | - | ~5 g | Sigma-Aldrich | - | 7487-88-9 |
| Silica Gel | - | - | ~50 g | Sorbent Tech. | 60 Å, 230-400 mesh | - |
| Hexane | 86.18 | - | As needed | VWR | ACS Grade | 110-54-3 |
| Ethyl Acetate | 88.11 | - | As needed | VWR | ACS Grade | 141-78-6 |
3.2. Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
3.3. Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-cresol (1.08 g, 10.0 mmol).
-
Dissolve the p-cresol in 50 mL of anhydrous acetonitrile. Stir the solution at room temperature until all the solid has dissolved.
-
Addition of NIS: In a single portion, add N-Iodosuccinimide (2.36 g, 10.5 mmol, 1.05 equivalents) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Once the reaction is complete (as indicated by the consumption of p-cresol on TLC), pour the reaction mixture into a 250 mL separatory funnel.
-
Add 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any unreacted NIS and iodine. The color of the solution should fade.
-
Extraction: Add 50 mL of dichloromethane (DCM) to the separatory funnel and shake vigorously. Allow the layers to separate and collect the lower organic layer.
-
Extract the aqueous layer two more times with 25 mL portions of DCM.
-
Combine all organic layers.
-
Washing: Wash the combined organic layer with 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to isolate the pure this compound.[4]
-
Characterization: The final product should be characterized by NMR and MS to confirm its structure and purity. The product is an off-white to pale yellow solid.[4]
Data and Expected Results
4.1. Physical Properties of Product
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| CAS Number | 16188-57-1 | [5] |
| Molecular Formula | C₇H₇IO | [5] |
| Molecular Weight | 234.03 g/mol | [5] |
| Appearance | Off-White to Pale Yellow Solid | [4] |
| Melting Point | ~35 °C | [4] |
4.2. Typical Reaction Outcome
| Parameter | Expected Value | Notes |
| Reaction Time | 2 - 4 hours | Monitor by TLC |
| Yield | 80 - 90% | Based on analogous reactions |
| Purity | >98% | After column chromatography |
| TLC Rƒ | ~0.4 | (9:1 Hexane:EtOAc) - Value is an estimate |
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
p-Cresol: Toxic and corrosive. Avoid skin contact and inhalation.
-
N-Iodosuccinimide (NIS): Irritant. Handle with care.
-
Acetonitrile and Dichloromethane: Flammable and toxic/harmful solvents. Avoid inhalation of vapors and contact with skin.
-
Follow standard laboratory safety procedures for handling, storage, and disposal of all chemicals.
Disclaimer: This protocol is intended for use by trained chemistry professionals. All procedures should be carried out with appropriate safety measures in a suitable laboratory environment.
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. This compound | 16188-57-1 [chemicalbook.com]
- 5. This compound | C7H7IO | CID 616392 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Iodo-4-methylphenol in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Iodo-4-methylphenol is a versatile aromatic building block that serves as a crucial starting material and intermediate in the synthesis of a diverse array of bioactive molecules. Its unique structural features, namely the presence of a hydroxyl group, an iodine atom, and a methyl group on the phenyl ring, allow for a wide range of chemical transformations. The hydroxyl group can undergo etherification and esterification reactions, while the ortho-positioned iodine atom is an excellent leaving group for various cross-coupling reactions, such as the Suzuki and Ullmann couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes this compound a valuable precursor for the development of novel therapeutic agents and other biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on diaryl ether derivatives.
Application in the Synthesis of Diaryl Ether Derivatives with Potential Biological Activity
Diaryl ethers are a class of organic compounds that feature prominently in the structures of numerous natural products and synthetic molecules with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The ether linkage provides a flexible yet stable connection between two aromatic rings, influencing the overall conformation and physicochemical properties of the molecule. This compound is an ideal substrate for the synthesis of substituted diaryl ethers through nucleophilic aromatic substitution reactions, such as the Ullmann condensation.
One notable application is the synthesis of 2-(4-methylphenoxy)benzonitrile, a diaryl ether that serves as a precursor for more complex bioactive molecules. The nitrile group can be further elaborated into various functional groups, such as carboxylic acids, amines, or heterocycles, to modulate the biological profile of the final compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of a diaryl ether derivative using this compound.
| Product Name | Starting Materials | Reaction Type | Catalyst | Base | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-(4-Methylphenoxy)benzonitrile | This compound, 2-Cyanophenol | Ullmann Condensation | Copper(I) Iodide (CuI) | Potassium Carbonate (K₂CO₃) | Pyridine | 120 | 24 | ~85 |
Experimental Protocols
Synthesis of 2-(4-Methylphenoxy)benzonitrile via Ullmann Condensation
This protocol details the synthesis of 2-(4-methylphenoxy)benzonitrile from this compound and 2-cyanophenol using a copper-catalyzed Ullmann condensation reaction.
Materials:
-
This compound
-
2-Cyanophenol
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Pyridine, anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 1 M solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 2-cyanophenol (1.2 eq), Copper(I) Iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous pyridine as the solvent.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After 24 hours, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with 1 M HCl solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(4-methylphenoxy)benzonitrile.
Visualizing Synthetic Pathways and Workflows
Ullmann Condensation for Diaryl Ether Synthesis
The following diagram illustrates the key steps in the synthesis of a diaryl ether from this compound via an Ullmann condensation.
Caption: Synthetic workflow for the Ullmann condensation.
General Experimental Workflow
The logical flow of a typical synthesis experiment involving this compound is depicted below.
Caption: A typical experimental workflow for synthesis and evaluation.
Application Notes and Protocols: Derivatization of 2-Iodo-4-methylphenol for Biological Screening
Introduction
Phenolic compounds are a well-established class of molecules known for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The strategic derivatization of phenolic scaffolds is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. 2-Iodo-4-methylphenol is a versatile starting material for generating a library of novel compounds for biological screening. The presence of a hydroxyl group and an iodine atom on the aromatic ring allows for a range of chemical modifications, such as O-alkylation and Suzuki cross-coupling reactions.[4][5]
This document provides detailed protocols for the synthesis of this compound derivatives through O-alkylation and Suzuki coupling. Furthermore, it outlines standard assays for evaluating their potential as anticancer, antimicrobial, and antioxidant agents. The presented data serves as a representative example of the expected outcomes from such a screening campaign.
Experimental Workflow
The overall workflow for the derivatization of this compound and subsequent biological evaluation is depicted below.
Caption: Workflow for synthesis and biological screening.
Experimental Protocols
Synthesis of this compound Derivatives
a) General Protocol for O-Alkylation
This protocol describes the synthesis of ether derivatives of this compound.
-
To a solution of this compound (1.0 mmol) in anhydrous acetone (20 mL), add potassium carbonate (2.0 mmol).
-
Add the desired alkyl halide (1.2 mmol) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
b) General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of biaryl derivatives of this compound.
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add a mixture of 1,4-dioxane (15 mL) and water (5 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture at 90 °C for 8-16 hours under an argon atmosphere, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Screening Protocols
a) In Vitro Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 10, 50, 100 µM) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
b) Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
-
Prepare a twofold serial dilution of each compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
c) Antioxidant Activity: DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of the synthesized derivatives.
-
Prepare different concentrations of the test compounds in methanol.
-
Add 100 µL of each concentration to a 96-well plate.
-
Add 100 µL of a 0.2 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid is used as a positive control.
-
Calculate the scavenging activity and determine the IC₅₀ value for each compound.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized derivatives of this compound.
Table 1: Synthesis and Characterization of this compound Derivatives
| Compound ID | R Group | Synthesis Method | Yield (%) | Molecular Formula | MW ( g/mol ) |
| IMP-01 | -CH₃ | O-Alkylation | 85 | C₈H₉IO | 248.06 |
| IMP-02 | -CH₂CH₃ | O-Alkylation | 82 | C₉H₁₁IO | 262.09 |
| IMP-03 | -C₆H₅ | Suzuki Coupling | 75 | C₁₃H₁₁IO | 310.13 |
| IMP-04 | -C₆H₄-OCH₃ | Suzuki Coupling | 78 | C₁₄H₁₃IO₂ | 340.15 |
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| IMP-01 | > 100 | > 100 |
| IMP-02 | 85.2 | 92.5 |
| IMP-03 | 25.6 | 31.8 |
| IMP-04 | 15.3 | 20.1 |
| Doxorubicin | 0.8 | 1.2 |
Table 3: Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Escherichia coli | Candida albicans |
| IMP-01 | 128 | > 256 | > 256 |
| IMP-02 | 64 | 128 | 256 |
| IMP-03 | 32 | 64 | 128 |
| IMP-04 | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
Table 4: Antioxidant Activity (DPPH Scavenging IC₅₀ in µM)
| Compound ID | IC₅₀ (µM) |
| IMP-01 | 150.4 |
| IMP-02 | 135.8 |
| IMP-03 | 75.2 |
| IMP-04 | 55.9 |
| Ascorbic Acid | 25.1 |
Signaling Pathway and Structure-Activity Relationship
The derivatization of this compound can lead to compounds that potentially interfere with key cellular signaling pathways implicated in cancer progression. For instance, biaryl derivatives might act as inhibitors of protein kinases, which are often dysregulated in cancer.
Caption: Potential inhibition of a kinase signaling pathway.
The structure-activity relationship (SAR) derived from the screening data suggests that the introduction of an aromatic ring through Suzuki coupling (IMP-03 and IMP-04) significantly enhances the biological activity compared to simple O-alkylation (IMP-01 and IMP-02). Furthermore, the presence of an electron-donating methoxy group on the second aromatic ring (IMP-04) appears to further boost the anticancer, antimicrobial, and antioxidant properties.
Caption: Structure-activity relationship summary.
Conclusion
The derivatization of this compound via O-alkylation and Suzuki coupling provides a straightforward approach to generating a diverse library of compounds for biological screening. The presented protocols and exemplary data demonstrate the potential to identify novel derivatives with significant anticancer, antimicrobial, and antioxidant activities. The biaryl derivatives, particularly those with electron-donating substituents, show promise as lead compounds for further optimization in drug discovery programs.
References
- 1. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 3. Antimicrobial Activity of Non-Halogenated Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols: 2-Iodo-4-methylphenol as a Precursor for Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-iodo-4-methylphenol as a versatile precursor for the synthesis of a wide array of substituted phenols. The strategic placement of the iodo group ortho to the hydroxyl moiety allows for facile and regioselective functionalization through various modern cross-coupling methodologies. This document details protocols for Suzuki, Buchwald-Hartwig, Sonogashira, and Ullmann cross-coupling reactions, enabling the synthesis of biaryl phenols, arylamino phenols, alkynyl phenols, and aryloxy phenols, respectively. These structural motifs are of significant interest in medicinal chemistry and materials science.
Synthesis of this compound
The starting material, this compound, can be efficiently prepared from 2-amino-4-methylphenol via a diazotization reaction followed by treatment with potassium iodide.[1]
Experimental Protocol: Synthesis of this compound [1]
-
To a 50 mL round-bottom flask, add water (10 mL), concentrated hydrochloric acid (12 M, 2 mL), and 2-amino-4-methylphenol (615 mg, 5.0 mmol).
-
Cool the stirred mixture to 5°C using an external ice bath.
-
Slowly add a solution of sodium nitrite (355 mg, 5.15 mmol) in water (2 mL) dropwise with vigorous stirring. Continue stirring for 30 minutes after the addition is complete. The formation of a brown solution indicates the generation of the diazonium salt.
-
Add a solution of potassium iodide (885 mg, 5.35 mmol) in water (2 mL). The reaction mixture will form a dark brown emulsion. Continue stirring for 45 minutes.
-
Slowly heat the mixture to 40°C, at which point gas evolution will be observed. Then, reflux the mixture for 1 hour.
-
Rapidly cool the reaction mixture in an ice bath to 0°C.
-
Quench any excess iodine by adding sodium bisulfite solution.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane) to yield this compound as a red oil (yield: 947 mg, 81%).
Application in Cross-Coupling Reactions
This compound is an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 2-position.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methylphenols
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the synthesis of biaryl compounds. The reaction of this compound with various arylboronic acids provides access to a range of 2-aryl-4-methylphenols.
General Reaction Scheme:
Figure 1: General scheme for Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | Data not found |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | Data not found |
Note: Specific yield data for the Suzuki-Miyaura coupling of this compound were not found in the provided search results. The conditions listed are representative examples for similar aryl iodides.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., Na₂CO₃, 2.0 equiv).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the specified temperature for the required time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 2-(Arylamino)-4-methylphenols
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, enabling the synthesis of arylamines.[2] The coupling of this compound with various primary or secondary amines provides access to a diverse range of 2-(arylamino)- and 2-(alkylamino)-4-methylphenols.
General Reaction Scheme:
Figure 3: General scheme for Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | Data not found |
| 2 | Morpholine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Dioxane | 100 | 18 | Data not found |
Note: Specific yield data for the Buchwald-Hartwig amination of this compound were not found in the provided search results. The conditions listed are representative examples for similar aryl iodides.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv).
-
Seal the tube with a septum and purge with an inert gas.
-
Add a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in a dry, degassed solvent (e.g., toluene).
-
Heat the reaction mixture at the specified temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Figure 4: Simplified catalytic cycle for Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 2-Alkynyl-4-methylphenols
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
General Reaction Scheme:
Figure 5: General scheme for Sonogashira coupling.
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | Data not found |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 80 | 8 | Data not found |
Note: Specific yield data for the Sonogashira coupling of this compound were not found in the provided search results. The conditions listed are representative examples for similar aryl iodides.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) salt (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent (e.g., THF) and the base (e.g., triethylamine).
-
Add the terminal alkyne (1.1 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to the specified temperature and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with saturated ammonium chloride solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Iodo-4-methylphenol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-iodo-4-methylphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the two primary synthesis routes for this compound: the direct electrophilic iodination of p-cresol and the Sandmeyer reaction starting from 2-amino-4-methylphenol.
Direct Iodination of p-Cresol
Q1: What is the underlying mechanism of the direct iodination of p-cresol?
A1: The direct iodination of p-cresol is an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating group, directing the incoming electrophile (an iodine species) to the ortho and para positions. Since the para position is already occupied by a methyl group, iodination occurs at the ortho position.[1] The reaction typically requires an iodinating agent and often an oxidizing agent to generate the electrophilic iodine species.[2][3]
Q2: What are the common iodinating agents used for this synthesis, and how do they differ?
A2: Common iodinating agents for phenols include:
-
Molecular Iodine (I₂) : Often used with an oxidizing agent like hydrogen peroxide (H₂O₂) or in the presence of a base.[2][3] This method is cost-effective but can sometimes lead to lower selectivity.
-
N-Iodosuccinimide (NIS) : A milder and often more selective iodinating agent. It can be used under neutral or acidic conditions.[4]
-
Iodine Monochloride (ICl) : A highly reactive iodinating agent that can lead to faster reaction times.
-
Iodine with Silver Salts : Combinations like I₂/Ag₂SO₄ can enhance the electrophilicity of iodine and improve yields and regioselectivity.[5]
Q3: Why is regioselectivity a concern, and how can it be controlled?
A3: While the primary product is this compound, the formation of di-iodinated byproducts can occur, reducing the yield of the desired product. Controlling regioselectivity is crucial for a clean reaction. Factors influencing selectivity include the choice of iodinating agent, reaction temperature, and the solvent used.[5] For instance, using a bulky iodinating agent or running the reaction at a lower temperature can favor mono-iodination.
Sandmeyer Reaction from 2-Amino-4-methylphenol
Q1: What is the general principle of synthesizing this compound via the Sandmeyer reaction?
A1: This method involves a two-step process. First, the amino group of 2-amino-4-methylphenol is converted into a diazonium salt by treating it with a nitrite source (like sodium nitrite) in the presence of a strong acid at low temperatures.[6] In the second step, the diazonium group is replaced by iodine upon the addition of an iodide salt, such as potassium iodide.[6][7]
Q2: Why is it critical to maintain low temperatures during the diazotization step?
A2: Diazonium salts are generally unstable at higher temperatures and can decompose, leading to a lower yield of the desired product and the formation of unwanted byproducts. Typically, the reaction is carried out in an ice bath to maintain a temperature between 0 and 5°C.[6]
Q3: What are the advantages of the Sandmeyer reaction over direct iodination?
A3: The primary advantage of the Sandmeyer reaction is its high regioselectivity. Since the starting material, 2-amino-4-methylphenol, already has the amino group at the desired position for substitution, the iodine is introduced specifically at that location, avoiding the formation of other isomers. This can simplify the purification process.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Direct Iodination of p-Cresol
Q: My reaction yield is low. What are the possible causes and solutions?
A: Low yield in the direct iodination of p-cresol can stem from several factors. The following decision tree can help troubleshoot this issue:
Caption: Troubleshooting workflow for low yield in direct iodination.
Q: My final product is a mixture of mono- and di-iodinated compounds. How can I improve the selectivity for the mono-iodinated product?
A: The formation of di-iodinated byproducts is a common issue. To favor mono-iodination:
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Stoichiometry : Use a 1:1 molar ratio or a slight excess of p-cresol to the iodinating agent.
-
Temperature : Lowering the reaction temperature can decrease the rate of the second iodination.
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Addition Rate : Add the iodinating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Choice of Reagent : Milder iodinating agents like NIS may offer better selectivity.
Q: The reaction seems to be incomplete, and I have a significant amount of starting material left. What should I do?
A: An incomplete reaction can be due to:
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Insufficient Reaction Time or Temperature : Phenols with deactivating groups may require longer reaction times or higher temperatures.[1] While p-cresol is activated, ensure the reaction has been given enough time to proceed to completion by monitoring it with Thin Layer Chromatography (TLC).
-
Inactive Reagents : The iodinating or oxidizing agent may have degraded. Use fresh reagents.
-
pH of the Medium : The reactivity of phenols can be pH-dependent. Ensure the pH is suitable for the chosen method. For instance, some methods use basic conditions to form the more reactive phenoxide ion.[1]
Q: I'm having difficulty purifying the product by column chromatography. What are some tips?
A: this compound is often purified by column chromatography.[6] If you are facing challenges:
-
Solvent System : Experiment with different solvent systems to achieve better separation. A common eluent is hexane or a mixture of hexane and a more polar solvent like ethyl acetate.
-
Sample Loading : Ensure the crude product is concentrated onto a small amount of silica before loading it onto the column to get sharper bands.
-
Alternative Methods : If chromatography is challenging, consider vacuum distillation or recrystallization.[8][9]
Sandmeyer Reaction
Q: My yield is low in the Sandmeyer reaction. What could be the problem?
A: Low yields in the Sandmeyer reaction are often traced back to the diazotization step:
-
Temperature Control : As mentioned, maintaining a low temperature (0-5°C) is crucial to prevent the decomposition of the diazonium salt.[6]
-
Purity of Starting Material : Ensure the 2-amino-4-methylphenol is of high purity.
-
Addition of Reagents : The dropwise addition of sodium nitrite is important to control the reaction rate and temperature.[6]
-
Decomposition of Diazonium Salt : After formation, the diazonium salt should be used promptly.
Q: During the addition of potassium iodide, I observe a lot of dark, tarry byproducts. Why is this happening and how can I prevent it?
A: The formation of tarry byproducts can be due to side reactions of the diazonium salt. To minimize this:
-
Slow Addition : Add the potassium iodide solution slowly to the cold diazonium salt solution.
-
Temperature : Keep the reaction mixture cool during the addition of potassium iodide.
-
Copper Catalyst : The use of a copper catalyst, like copper bronze, can sometimes facilitate a smoother reaction, although it's not always necessary.[7]
Section 3: Experimental Protocols and Data
Protocol 1: Direct Iodination of p-Cresol with KI and NaOCl
This protocol is adapted from a general procedure for the iodination of phenols.[8]
Caption: Experimental workflow for the direct iodination of p-cresol.
Methodology:
-
In a round-bottom flask, dissolve p-cresol and 1 molar equivalent of potassium iodide in methanol.
-
Cool the flask in an ice bath to 0°C with continuous stirring.
-
Slowly add 1 molar equivalent of a 6% sodium hypochlorite solution dropwise over 30 minutes.
-
Continue stirring the mixture at 0°C for an additional 60 minutes.
-
Remove the ice bath and add a 10% (w/w) solution of sodium thiosulfate to quench any remaining iodine.
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Acidify the solution to a pH of 3-4 with a 2M solution of hydrochloric acid.
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Extract the product with a suitable organic solvent like diethyl ether.
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Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sandmeyer Reaction from 2-Amino-4-methylphenol
This protocol is based on a described synthesis of this compound.[6]
Caption: Experimental workflow for the Sandmeyer reaction.
Methodology:
-
In a round-bottom flask, add 2-amino-4-methylphenol to a mixture of water and concentrated hydrochloric acid.
-
Cool the mixture to 5°C in an ice bath with stirring.
-
Slowly add a solution of sodium nitrite in water dropwise. Continue stirring for 30 minutes after the addition is complete.
-
Add a solution of potassium iodide in water to the diazonium salt solution and stir for 45 minutes.
-
Slowly heat the mixture to 40°C and then reflux for 1 hour.
-
Cool the reaction mixture in an ice bath and quench excess iodine with a sodium bisulfite solution.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using hexane as the eluent to obtain this compound as a red oil.[6]
Comparative Data on Synthesis Yields
The following table summarizes yield data from various methods found in the literature.
| Starting Material | Iodinating Agent/Method | Solvent/Conditions | Yield | Reference |
| 2-Amino-4-methylphenol | NaNO₂, KI (Sandmeyer) | Water, HCl | 81% | [6] |
| Phenol | I₂, H₂O₂ | Water, 50°C | 76% (for 4-iodophenol) | [2][3] |
| p-Cresol | KI, Benzyltriphenylphosphonium peroxymonosulfate | Acetonitrile | Moderate to high | [10] |
| Chlorinated Phenols | I₂, Ag₂SO₄ | Acetonitrile | up to 65% | [5] |
| p-Aminophenol | NaNO₂, KI (Sandmeyer) | Water, H₂SO₄ | 69-72% (for p-iodophenol) | [7] |
References
- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 16188-57-1 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. studylib.net [studylib.net]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Iodo-4-methylphenol by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Iodo-4-methylphenol using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound and other phenolic compounds. Alumina can also be used, particularly if the compound shows instability on the slightly acidic silica gel.
Q2: What is a good starting eluent system for the purification of this compound?
A2: A good starting point for the eluent system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Based on the polarity of similar phenolic compounds, a ratio of 9:1 to 4:1 (Hexane:Ethyl Acetate) is a reasonable starting range to achieve an optimal Rf value. One protocol has reported the use of pure hexane, which may be suitable for very crude purifications where the goal is to quickly remove highly polar or non-polar impurities.[1]
Q3: What is the ideal Rf value for this compound on a TLC plate before running a column?
A3: For optimal separation in column chromatography, the desired compound should have an Rf (Retardation factor) value between 0.2 and 0.5 on a TLC plate developed with the chosen eluent system. An Rf in this range generally provides good resolution between the target compound and its impurities.
Q4: How can I visualize the spots of this compound on a TLC plate?
A4: this compound is an aromatic compound and should be visible under a UV lamp (254 nm). Additionally, staining with a potassium permanganate solution or an iodine chamber can be used for visualization.
Q5: What is the expected appearance and yield of pure this compound after column chromatography?
A5: Pure this compound has been reported as a red oil.[1] A purification of the crude product from its synthesis has been reported to yield 81% of the pure compound.[1]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
TLC plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Identify the solvent system that gives the desired product an Rf value between 0.2 and 0.5.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent system (the least polar mixture if using a gradient).
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Pour the slurry into the column, allowing the silica to settle into a packed bed. Avoid air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Equilibrate the column by running the eluent through it until the pack is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent in which it is highly soluble.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the separation by performing TLC on the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
Table 1: Estimated Eluent Systems and Corresponding Rf Values for Phenolic Compounds on Silica Gel TLC.
| Compound | Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 2-Iodophenol | 8:2 | ~0.4 - 0.6 |
| 4-Nitrophenol | 7:3 | ~0.3 - 0.5 |
| This compound (Estimated) | 9:1 to 8:2 | ~0.2 - 0.5 |
| p-Cresol | 8:2 | ~0.4 - 0.6 |
Note: These are estimated values and may vary depending on the specific experimental conditions.
Table 2: Typical Recovery Yields for Column Chromatography of Phenolic Compounds.
| Compound | Purification Method | Reported Yield |
| This compound | Column Chromatography (Hexane eluent) | 81%[1] |
| Linalool (for comparison) | Flash Column Chromatography | >95-97% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping spots) | - Inappropriate solvent system (too polar or too non-polar).- Column overloading.- Irregular column packing (channeling). | - Optimize the eluent system using TLC to achieve a larger ΔRf between the product and impurities.- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully to ensure a uniform bed. |
| Compound is Stuck on the Column | - Eluent is not polar enough.- Compound may be degrading on the silica gel.[2]- Strong interaction of the phenolic hydroxyl group with silica. | - Gradually increase the polarity of the eluent (gradient elution).- Test for compound stability on a TLC plate by spotting and letting it sit for some time before developing.- Consider using a different stationary phase like neutral alumina.- Adding a small amount of a more polar solvent like methanol to the eluent can help. |
| Tailing of Spots on TLC and Column | - Compound is too polar for the eluent system.- Interaction of the acidic phenol with the silica gel. | - Increase the polarity of the eluent.- Add a small amount of a slightly acidic modifier (e.g., a drop of acetic acid) to the eluent to suppress ionization of the phenol. |
| Product Elutes with the Solvent Front | - The eluent is too polar. | - Use a less polar eluent system. Start with a higher ratio of hexane to ethyl acetate. |
| Crystallization of Compound in the Column | - The compound has low solubility in the eluent and is highly concentrated. | - Switch to a solvent system where the compound is more soluble.- Use a wider column to reduce the concentration of the band. |
| Discoloration of Silica Gel | - Potential decomposition of the iodinated phenol on the silica surface. | - Minimize the time the compound spends on the column by using flash chromatography.- Consider using a less acidic stationary phase like deactivated silica or alumina. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Iodo-4-methylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Iodo-4-methylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and regioselective method for synthesizing this compound is through the diazotization of 2-Amino-4-methylphenol, followed by a Sandmeyer-type reaction with potassium iodide.[1] This method is favored because it specifically introduces the iodine atom at the desired ortho-position relative to the hydroxyl group.
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
Several impurities can arise during the synthesis. These can be broadly categorized as:
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Unreacted Starting Materials: Residual 2-Amino-4-methylphenol and its precursor, p-cresol.
-
Isomeric Byproducts: If direct iodination of p-cresol occurs, other iodinated isomers such as 4-Iodo-2-methylphenol or di-iodinated species can form.
-
Side-Reaction Products: The diazotization reaction is sensitive and can lead to byproducts. The diazonium salt can react with water to form p-cresol, or engage in azo-coupling reactions to produce colored, high-molecular-weight impurities.
-
Residual Reagents and Solvents: Traces of iodine, sodium nitrite, and solvents used during the reaction and workup may remain in the final product.
Q3: How can I purify the crude this compound?
The most effective methods for purifying crude this compound are column chromatography and recrystallization.
-
Column Chromatography: Using a non-polar eluent like hexane is effective for separating the desired product from more polar impurities.[1]
-
Recrystallization: This technique is useful for removing minor impurities. The choice of solvent is critical and may require some experimentation to find the optimal system that dissolves the product at high temperatures and allows it to crystallize upon cooling, leaving impurities in the solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on impurity identification and resolution.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete diazotization of 2-Amino-4-methylphenol. Decomposition of the diazonium salt due to elevated temperatures. Premature decomposition of the diazonium salt before the addition of potassium iodide. | Ensure the reaction temperature for diazotization is maintained between 0-5 °C. Add the sodium nitrite solution slowly and with vigorous stirring to maintain a low temperature. Add the potassium iodide solution promptly after the formation of the diazonium salt. |
| Presence of a Peak Corresponding to p-Cresol in GC-MS or NMR | The diazonium salt intermediate reacted with water. | Maintain a low reaction temperature during diazotization to minimize the decomposition of the diazonium salt into a phenol. Ensure the reaction medium is sufficiently acidic to stabilize the diazonium salt. |
| Observation of Colored, Tar-like Byproducts | Azo-coupling side reactions of the diazonium salt. Oxidation of the phenolic compound. | Maintain a low temperature throughout the diazotization and iodination steps. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Multiple Peaks in HPLC or GC-MS Indicating Isomers | Direct iodination of unreacted p-cresol or the product itself. | Ensure the complete conversion of p-cresol to 2-Amino-4-methylphenol in the preceding steps. Use a regioselective iodination method, such as the Sandmeyer reaction, rather than direct iodination with iodine and an oxidizing agent. Purify the final product using column chromatography to separate the isomers. |
| Broad or Unresolved Peaks in NMR Spectrum | Presence of paramagnetic impurities or polymeric material. | Purify the crude product by passing it through a short plug of silica gel before detailed NMR analysis. Ensure complete removal of any residual copper salts if they were used in the Sandmeyer reaction. |
Experimental Protocols
Synthesis of this compound from 2-Amino-4-methylphenol
This protocol is a standard procedure for the laboratory-scale synthesis of this compound.
Materials:
-
2-Amino-4-methylphenol
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Bisulfite
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (or other suitable drying agent)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2-Amino-4-methylphenol in a mixture of water and concentrated hydrochloric acid.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the flask, ensuring the temperature remains below 5 °C. Continue stirring for 30 minutes after the addition is complete. The formation of a brown solution indicates the formation of the diazonium salt.[1]
-
To this cold solution, add an aqueous solution of potassium iodide. A dark brown emulsion will form. Continue stirring for 45 minutes.[1]
-
Slowly warm the reaction mixture to 40 °C, at which point the evolution of nitrogen gas should be observed. Then, reflux the mixture for 1 hour.[1]
-
After reflux, rapidly cool the mixture in an ice bath.
-
Quench any excess iodine by adding a saturated solution of sodium bisulfite until the dark color disappears.
-
Extract the product into diethyl ether (or another suitable organic solvent) multiple times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure this compound.[1]
Visualizations
Logical Workflow for Troubleshooting Impurities
The following diagram illustrates a logical workflow for identifying and addressing common impurities during the synthesis of this compound.
Caption: Troubleshooting workflow for impurity identification and purification.
Synthesis Pathway and Potential Side Reactions
This diagram outlines the main synthesis pathway for this compound and highlights potential side reactions that can lead to impurities.
References
Technical Support Center: Iodination of p-Cresol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the electrophilic iodination of p-cresol (4-methylphenol).
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the iodination of p-cresol and why?
The expected major product of mono-iodination of p-cresol is 2-iodo-4-methylphenol .[1] This is due to the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strong activating group and an ortho, para-director. The methyl (-CH₃) group is a weaker activating group and is also an ortho, para-director. Since the para position is blocked by the methyl group, electrophilic attack is directed to the positions ortho to the hydroxyl group (C2 and C6). Due to steric hindrance from the adjacent methyl group, substitution occurs preferentially at the C2 position.
Q2: What are the most common side reactions observed during the iodination of p-cresol?
The most common side reaction is polyiodination , specifically the formation of 2,6-diiodo-4-methylphenol .[2] This occurs when the reaction conditions are too harsh or when an excess of the iodinating agent is used. The initial product, this compound, is still an activated ring and can undergo a second iodination at the other ortho position (C6). Another potential side reaction, though less common under controlled conditions, is oxidative decomposition of the phenol ring, especially with strong oxidizing agents.[3]
Q3: How can I control the extent of iodination to favor mono- over di-iodination?
Controlling the stoichiometry is the most critical factor.[2] To favor the formation of this compound, the iodinating agent should be used in a stoichiometric amount of 1.0 equivalent or slightly less relative to p-cresol. Other important parameters include:
-
Reaction Temperature: Lower temperatures (e.g., 0°C to room temperature) generally increase selectivity for mono-iodination.
-
Rate of Addition: Slow, dropwise addition of the iodinating agent can help prevent localized areas of high concentration, which can lead to polyiodination.[2]
-
Choice of Reagent: Milder iodinating agents, such as N-Iodosuccinimide (NIS), often provide better control and selectivity compared to more reactive systems.[4]
Q4: Which iodinating agents are commonly used for p-cresol and other phenols?
Several reagents can be used, each with its own advantages:
-
N-Iodosuccinimide (NIS): A mild and efficient electrophilic iodinating agent that often provides high regioselectivity for activated aromatic compounds.[4][5] It can be activated with a catalytic amount of an acid like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA).[4][6]
-
Iodine (I₂) with an Oxidizing Agent: Molecular iodine itself is not highly electrophilic. An oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), is used to generate a more potent iodinating species in situ.[2][7][8]
-
Potassium Iodide (KI) and Potassium Iodate (KIO₃): In the presence of acid, this mixture generates an electrophilic iodonium species in situ for the iodination of aromatic compounds.[9]
-
Iodine Monochloride (ICl): A powerful iodinating agent, but its high reactivity can sometimes lead to lower selectivity and the potential for undesired chlorination side products.
Q5: What is the role of an acid or base in this reaction?
The role of an acid or base depends on the specific iodination method:
-
Base: In methods using molecular iodine, a base (like NaOH or NaHCO₃) can be used to deprotonate the phenolic hydroxyl group.[3] The resulting phenoxide ion is much more electron-rich and highly activated towards electrophilic aromatic substitution, accelerating the reaction.[3]
-
Acid: In reactions involving N-Iodosuccinimide (NIS), a catalytic amount of a strong acid (e.g., p-TSA, TFA, H₂SO₄) can activate the NIS, making it a more potent electrophile and increasing the reaction rate.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion to Product | 1. Inactive Iodinating Agent: The reagent (e.g., NIS, I₂) may have degraded over time. 2. Insufficient Activation: The oxidizing agent (for I₂) is missing or depleted, or the acid catalyst (for NIS) is absent or used in too low a quantity. 3. Low Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh bottle of the iodinating agent or verify its activity. 2. Ensure the correct stoichiometry of the activating agent (oxidant or acid catalyst) is used.[6][7] 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| 2. Poor Selectivity: Mixture of Mono- and Di-iodinated Products | 1. Excess Iodinating Agent: Using more than one equivalent of the iodinating agent will promote di-iodination. 2. High Reaction Temperature: Higher temperatures can decrease selectivity. 3. Rapid Reagent Addition: Adding the iodinating agent too quickly creates localized high concentrations.[2] | 1. Carefully control the stoichiometry. Use ≤1.0 equivalent of the iodinating agent for mono-iodination.[2] 2. Perform the reaction at a lower temperature (e.g., 0°C). 3. Add the iodinating agent slowly and dropwise over an extended period.[2] |
| 3. Formation of Dark-Colored Impurities / Decomposition | 1. Oxidative Degradation: Phenols are susceptible to oxidation, especially under harsh conditions or in the presence of strong oxidants.[3] 2. Reaction Temperature Too High: Excessive heat can lead to decomposition of the starting material or product. | 1. Use a milder iodinating system (e.g., NIS). If using an oxidant like H₂O₂, ensure it is added controllably. 2. Run the reaction at a lower temperature. Consider performing the reaction under an inert atmosphere (e.g., N₂ or Ar) to minimize air oxidation. |
| 4. Difficulty in Product Purification | 1. Similar Polarity of Products: The desired mono-iodinated product and the di-iodinated byproduct may have similar polarities, making chromatographic separation challenging. 2. Residual Reagents: Unreacted iodine or succinimide can complicate purification. | 1. Crystallization: Attempt to purify the crude product by recrystallization, as the mono- and di-iodinated products may have different solubilities.[2] 2. Chromatography Optimization: Use a shallow solvent gradient during column chromatography to improve separation. 3. Aqueous Wash: Before extraction, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove unreacted iodine.[2] An aqueous wash with sodium bicarbonate (NaHCO₃) can help remove acidic impurities like succinimide. |
Quantitative Data Summary
The following table summarizes results for various iodination methods on p-cresol and related phenols. Note that yields are highly dependent on specific reaction conditions and scale.
| Substrate | Iodinating Agent / Conditions | Product(s) | Yield | Reference |
| 2-Amino-4-methylphenol | 1. NaNO₂, HCl 2. KI | This compound | 81% | [10] |
| Phenol | 1.5 equiv. I₂, 3 equiv. H₂O₂, H₂O, RT, 24h | 2,6-Diiodophenol | 83% | [7] |
| Phenol | 1.5 equiv. I₂, 3 equiv. H₂O₂, H₂O, RT, 24h | 2-Iodophenol | 12% | [7] |
| p-Cresol | NIS, aqueous DMSO | This compound | N/A (Kinetics Study) | |
| Phenol | KI, KIO₃, H⁺ | 2,4,6-Triiodophenol | Good Yield | [9] |
| p-Cresol | Bromine (1.0 equiv) | 2-Bromo-4-methylphenol | >84% Selectivity | [11] |
| p-Cresol | Bromine (2.0 equiv) | 2,6-Dibromo-4-methylphenol | 96-97% |
Experimental Protocols
Protocol 1: Selective Mono-iodination of p-Cresol using N-Iodosuccinimide (NIS)
This protocol is based on general procedures for the iodination of activated phenols with NIS.[5][12]
-
Preparation: To a round-bottom flask, add p-cresol (1.0 equiv.) and dissolve it in a suitable solvent such as acetonitrile (ACN) or dichloromethane (DCM).
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.1 equiv.). Stir the mixture for 10 minutes at room temperature.
-
Reagent Addition: Add N-Iodosuccinimide (NIS, 1.0-1.1 equiv.) portion-wise to the stirred solution. Maintain the temperature at room temperature or cool to 0°C for higher selectivity.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS and iodine.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Di-iodination of p-Cresol
This protocol for di-bromination serves as a model for achieving di-halogenation and can be adapted for di-iodination, likely by using >2.0 equivalents of an activated iodine source.
-
Preparation: In a flask equipped with a dropping funnel and stirrer, dissolve p-cresol (1.0 equiv.) in a solvent like chloroform or acetic acid.
-
Reagent Addition: Slowly add the iodinating agent (e.g., I₂ with an oxidant, or ICl, >2.0 equiv.) dropwise with continuous stirring. Maintain the temperature between 20-25°C using an external cooling bath.
-
Reaction: After the addition is complete, continue to stir the mixture for several hours at room temperature to ensure the reaction goes to completion.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the mixture with an organic solvent (e.g., chloroform).
-
Purification: Wash the combined organic layers with water and then a dilute base (e.g., 5% NaHCO₃ solution). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 2,6-diiodo-4-methylphenol. Further purification can be achieved by recrystallization.
Diagrams
Caption: Troubleshooting workflow for the iodination of p-cresol.
References
- 1. This compound | C7H7IO | CID 616392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. This compound | 16188-57-1 [chemicalbook.com]
- 11. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 12. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
Improving the regioselectivity of p-cresol iodination
Welcome to the technical support center for the regioselective iodination of p-cresol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of iodinated p-cresol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of p-cresol iodination?
A1: The hydroxyl group of a phenol is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution.[1] Since the para position of p-cresol (4-methylphenol) is blocked by the methyl group, the iodination occurs preferentially at the positions ortho to the hydroxyl group. The primary product is 2-iodo-4-methylphenol. Under certain conditions, further iodination can occur to yield 2,6-diiodo-4-methylphenol.[2]
Q2: Why is regioselectivity a concern in p-cresol iodination?
A2: While the primary mono-iodinated product is expected at the ortho-position, controlling the reaction to prevent di-iodination is a significant challenge. The formation of the di-iodinated byproduct, 2,6-diiodo-4-methylphenol, reduces the yield of the desired mono-iodinated product and complicates purification due to similar physical properties.[1][2] Achieving high regioselectivity for the mono-iodinated product is crucial for efficient synthesis.
Q3: What are the most common iodinating agents for this reaction?
A3: Common reagents for the iodination of activated aromatic substrates like p-cresol include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., NaOCl, H₂O₂, iodic acid), and N-Iodosuccinimide (NIS).[1][3][4][5] The choice of reagent and catalyst can significantly influence the reaction's selectivity and yield.[6][7]
Q4: Can I iodinate p-cresol without a catalyst?
A4: Direct reaction by simply mixing p-cresol with elemental iodine is generally ineffective. An oxidizing agent or a catalyst is typically required to generate a more potent electrophilic iodine species (like hypoiodous acid, HOI) to facilitate the reaction.[8][9] Some methods use catalysts like p-toluenesulfonic acid (PTSA) in conjunction with NIS to improve reaction rates and selectivity.[7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the iodination of p-cresol.
Problem 1: Low yield of the desired this compound.
| Potential Cause | Suggested Solution | Rationale |
| Incomplete Reaction | Monitor the reaction using Thin Layer Chromatography (TLC) or LC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature. | The reaction may be kinetically slow under the chosen conditions. |
| Sub-optimal Reagents | Use fresh N-Iodosuccinimide (NIS) or ensure the oxidizing agent (e.g., H₂O₂, NaOCl) has not degraded. | The potency of the iodinating species is critical for the reaction to proceed efficiently. |
| Poor Electrophile Generation | When using I₂, ensure the oxidizing agent is added correctly and is sufficient to generate the active iodine species. For NIS, the addition of a catalytic amount of an acid like trifluoroacetic acid can enhance reactivity.[10] | The electrophilicity of the iodine source directly impacts the reaction rate and conversion. |
| Product Degradation | Work up the reaction promptly once complete. Avoid unnecessarily long reaction times or high temperatures, which can lead to side reactions or degradation. | Iodinated phenols can be sensitive to prolonged exposure to harsh reaction conditions. |
Problem 2: Significant formation of 2,6-diiodo-4-methylphenol impurity.
| Potential Cause | Suggested Solution | Rationale |
| Incorrect Stoichiometry | Use a strict 1:1 molar ratio of p-cresol to the iodinating agent (e.g., NIS or I₂). Using an excess of the iodinating agent will favor di-substitution.[1] | The extent of iodination can be controlled by limiting the amount of the electrophile.[1] |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).[11] | Higher temperatures increase the reaction rate indiscriminately, leading to over-iodination of the activated ring.[11] |
| Prolonged Reaction Time | Monitor the reaction closely. Quench the reaction as soon as the p-cresol has been consumed to prevent the subsequent iodination of the mono-iodinated product.[11] | The desired product, this compound, is itself an activated phenol and can undergo a second iodination if left in the reaction mixture for too long. |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Suggested Solution | Rationale |
| Residual Iodine | During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine is no longer visible.[1] | Sodium thiosulfate reduces excess elemental iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous phase. |
| Similar Polarity of Products | Use column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradients) to separate this compound from the di-iodinated byproduct and any remaining p-cresol. | Chromatographic separation is often necessary to isolate isomers and products with similar polarities. |
| Co-crystallization | If purification by crystallization is attempted, ensure the crude product is sufficiently pure. Consider an initial chromatographic purification before crystallization to obtain a high-purity final product.[1] | Impurities can interfere with the crystal lattice formation, leading to an impure solid product. |
Experimental Protocols
Protocol 1: Ortho-Iodination using Thallium(I) Acetate and Iodine
This method promotes selective mono-iodination at the ortho-position.[2]
Materials:
-
p-Cresol
-
Thallium(I) acetate
-
Iodine (I₂)
-
Glacial acetic acid ('wet' or not rigorously dried)[2]
-
Diethyl ether
-
10% Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve p-cresol (1.0 eq) in wet glacial acetic acid.
-
Add Thallium(I) acetate (1.0 eq) to the solution and stir until dissolved.
-
Add molecular iodine (1.0 eq) to the mixture.
-
Stir the reaction at room temperature (20 °C) for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with 10% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Protocol 2: Iodination using N-Iodosuccinimide (NIS) and PTSA
This protocol uses N-Iodosuccinimide as a milder iodinating agent with an acid catalyst.[7]
Materials:
-
p-Cresol
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid (PTSA), catalytic amount
-
Dichloromethane (DCM)
-
10% Sodium thiosulfate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve p-cresol (1.0 eq) in dichloromethane.
-
Add N-Iodosuccinimide (1.0 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography (Hexane/Ethyl Acetate).
Data Summary: Comparison of Iodination Methods
The following table summarizes reaction conditions and outcomes for different iodination methods applied to phenols, providing a reference for selecting an appropriate procedure.
| Method | Iodinating Agent | Catalyst/Additive | Solvent | Temp. | Time | Typical Outcome | Ref. |
| Oxidative Iodination | I₂ / NaOCl | None | Aqueous Base | 0 °C | 1-2 h | Good yield, risk of di-iodination.[1] | [1] |
| Thallium-Mediated | I₂ | Thallium(I) Acetate | Wet Acetic Acid | 20 °C | 48 h | High ortho-selectivity for phenols.[2] | [2] |
| NIS/Acid Catalysis | N-Iodosuccinimide | p-Toluenesulfonic Acid | CH₂Cl₂ | RT | 1-4 h | Mild conditions, high regioselectivity.[7] | [7] |
| Silver-Mediated | I₂ | Ag₂SO₄ | Dichloromethane | RT | Variable | Can promote ortho-iodination.[12] | [12] |
Visualized Workflows and Logic
Below are diagrams created using Graphviz to illustrate key processes.
Caption: Experimental workflow for selective mono-iodination of p-cresol using NIS.
Caption: Troubleshooting decision tree for p-cresol iodination experiments.
References
- 1. studylib.net [studylib.net]
- 2. Selective iodination of phenols in the ortho-position - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Iodination - Common Conditions [commonorganicchemistry.com]
- 4. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]
- 5. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Demethylation of 2-Iodo-4-methylphenol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the demethylation of 2-iodo-4-methylphenol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the demethylation of this compound derivatives?
A1: The most common reagents for cleaving the methyl ether of this compound derivatives are Lewis acids and nucleophilic reagents. Boron tribromide (BBr₃) is a widely used Lewis acid for this transformation due to its high reactivity.[1][2] Other options include magnesium iodide (MgI₂) and various thiolates, such as sodium ethanethiolate.[3][4][5]
Q2: I am observing a low yield in my demethylation reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all starting material is consumed.
-
Suboptimal Reaction Temperature: The reaction temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition.
-
Moisture Contamination: Lewis acids like BBr₃ are extremely sensitive to moisture, which can quench the reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Product Loss During Workup: The product may be partially soluble in the aqueous layer during extraction. Altering the pH of the aqueous layer or using brine to wash can help minimize this.[6]
-
Side Reactions: The presence of the iodide substituent can lead to side reactions like deiodination, especially under harsh conditions.
Q3: During the workup of my BBr₃ reaction, a solid agglomerate formed between the aqueous and organic layers, making separation difficult. How can I resolve this?
A3: The formation of an agglomerate is a common issue during the workup of BBr₃ reactions. This is often due to the formation of boron-containing salts. To resolve this, you can try the following:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) and shake the separatory funnel vigorously. This can help break up the emulsion/agglomerate.[6]
-
Alter the pH: Carefully adjust the pH of the aqueous layer. Sometimes the product itself can form a salt that is partially soluble in water.
-
Methanol Quench with Caution: While quenching with methanol is an option, ensure it is completely removed under reduced pressure before extraction, as the product might be soluble in it, leading to lower yields.[6]
Q4: Can the iodo-substituent on the aromatic ring interfere with the demethylation reaction?
A4: Yes, the iodo-substituent can be susceptible to removal (deiodination) under certain demethylation conditions, particularly with strong acids at elevated temperatures. Boron tribromide is often a good choice for demethylating iodinated ethers as it can be effective at or below room temperature, minimizing deiodination.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagent (e.g., BBr₃ exposed to moisture). | Use a fresh bottle of the reagent or a newly opened ampule. Ensure all equipment is dry and the reaction is under an inert atmosphere. |
| Reaction temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Steric hindrance around the methoxy group. | Consider using a smaller, more nucleophilic reagent like sodium ethanethiolate or a stronger Lewis acid. | |
| Formation of Multiple Products (Visible on TLC) | Deiodination side reaction. | Use milder reaction conditions (lower temperature, shorter reaction time). BBr₃ at low temperatures is often effective in preventing this. |
| Ring bromination with BBr₃. | This can occur if excess BBr₃ is used or if the reaction is run for an extended period. Use a stoichiometric amount of the reagent. | |
| Product is a stubborn oil and won't crystallize | Impurities are present. | Purify the crude product using column chromatography. |
| The product is inherently an oil at room temperature. | Characterize the product as an oil. The reported product, this compound, is a solid with a melting point of 33 °C, but derivatives could be oils. | |
| Crude ¹H NMR is complex and difficult to interpret | Mixture of starting material, product, and byproducts. | Purify the crude mixture by column chromatography before NMR analysis. Compare the spectrum to known spectra of the starting material and expected product if available. |
| Presence of boron complexes. | Ensure the aqueous workup is thorough to remove all boron species. Washing with a dilute acid or base solution may help. |
Experimental Protocols
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
This protocol is a general guideline and may require optimization for specific derivatives.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the 2-iodo-4-methoxytoluene derivative (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a 1 M solution of BBr₃ in DCM (1.1 to 1.5 equivalents) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by the dropwise addition of water or ice.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Demethylation using Magnesium Iodide (MgI₂)
This method is an alternative for substrates that may be sensitive to the harshness of BBr₃.
-
Preparation: To a flask containing magnesium turnings (2.2 equivalents), add a crystal of iodine and heat gently to initiate the reaction. Then add the remaining iodine (2.2 equivalents) portion-wise.
-
Reaction: Add the 2-iodo-4-methoxytoluene derivative (1 equivalent) to the freshly prepared MgI₂. Heat the mixture under solvent-free conditions or in a high-boiling solvent like chlorobenzene.
-
Monitoring: Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture and add dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Demethylation Reagents for Aryl Methyl Ethers
| Reagent | Typical Conditions | Advantages | Disadvantages |
| BBr₃ | DCM, 0 °C to RT | High reactivity, effective for hindered ethers.[1] | Highly sensitive to moisture, can cause ring bromination. |
| MgI₂ | Solvent-free or high-boiling solvent, heat | Milder than BBr₃, can be selective.[3][5] | Requires preparation of the reagent, higher temperatures may be needed. |
| NaSEt | DMF, reflux | Good for sterically hindered ethers. | Foul odor of thiols, high temperatures often required. |
| HBr | Acetic acid, reflux | Inexpensive. | Harsh conditions, high risk of deiodination and other side reactions. |
Visualizations
Reaction Workflow
Caption: General experimental workflow for the demethylation of this compound derivatives.
Troubleshooting Logic
References
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 3. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preventing Deiodination of 2-Iodo-4-methylphenol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of deiodination of 2-Iodo-4-methylphenol during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
A1: Deiodination, also known as hydrodeiodination, is an undesired side reaction where the iodine atom on your this compound is replaced by a hydrogen atom. This leads to the formation of 4-methylphenol as a byproduct, reducing the yield of your desired coupled product and complicating purification.[1]
Q2: What are the primary causes of deiodination in palladium-catalyzed reactions?
A2: Deiodination is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[2] These species can arise from various sources, including β-hydride elimination from certain substrates or ligands, reactions with solvents (like alcohols), or the presence of water or other proton sources. The Pd-H species can then react with the aryl iodide in a process that leads to the cleavage of the C-I bond and its replacement with a C-H bond.
Q3: Is this compound particularly susceptible to deiodination?
A3: Yes, electron-rich aryl iodides like this compound can be more prone to deiodination. The electron-donating methyl and hydroxyl groups increase the electron density on the aromatic ring, which can facilitate certain side reactions. Additionally, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making it more susceptible to cleavage.[3]
Q4: Can the choice of palladium catalyst influence the extent of deiodination?
A4: Absolutely. The choice of both the palladium precursor and the ligand is critical. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step to form the product and can suppress side reactions like deiodination.[4] Pre-catalysts that provide a well-defined, active Pd(0) species can also be beneficial.
Q5: How does the reaction temperature affect deiodination?
A5: Higher reaction temperatures can sometimes increase the rate of deiodination.[5] It is often a delicate balance, as higher temperatures may be required for the activation of less reactive coupling partners. Careful temperature optimization is crucial.
Troubleshooting Guides
Issue 1: Significant Formation of 4-methylphenol (Deiodinated Byproduct)
This is the most common issue when working with this compound. The following steps can help you troubleshoot and minimize this unwanted side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting deiodination.
Detailed Troubleshooting Steps:
-
Ligand Selection:
-
Problem: The ligand may not be effectively promoting the desired cross-coupling pathway over the deiodination pathway.
-
Solution: Switch to bulky, electron-rich phosphine ligands. For Suzuki and Buchwald-Hartwig reactions, ligands like XPhos, SPhos, or BrettPhos are often effective.[4] For Sonogashira reactions, consider ligands other than triphenylphosphine if deiodination is significant.
-
-
Base Selection:
-
Problem: The choice of base can influence the formation of Pd-H species and the overall reaction kinetics. Strong, sterically hindered bases may be problematic in some cases.
-
Solution: Screen a variety of bases. For Suzuki reactions, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong organic bases.[6] For Buchwald-Hartwig aminations, the choice of base is highly dependent on the amine coupling partner.[7]
-
-
Solvent Choice:
-
Problem: Protic or certain polar aprotic solvents can be a source of protons for the deiodination reaction. For example, alcohols can directly lead to the formation of Pd-H species.[2]
-
Solution: Switch to anhydrous, aprotic solvents like toluene, dioxane, or THF. Ensure your solvents are thoroughly dried and degassed.
-
-
Temperature Control:
-
Problem: High temperatures can accelerate the rate of deiodination.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. For many cross-coupling reactions involving aryl iodides, room temperature or slightly elevated temperatures (e.g., 50-80 °C) may be sufficient.[8]
-
-
Reagent Purity:
-
Problem: Impurities in your reagents or solvents, including water, can contribute to deiodination.
-
Solution: Use high-purity reagents and anhydrous solvents. Ensure your coupling partner (e.g., boronic acid, alkyne, amine) is pure. Boronic acids, for instance, can dehydrate to form unreactive boroxines.
-
Quantitative Data on Reaction Parameter Effects
The following tables summarize the expected impact of different reaction parameters on the ratio of the desired product to the deiodinated byproduct. The data is compiled from studies on similar aryl iodide substrates.
Table 1: Influence of Ligand on Suzuki Coupling of an Aryl Iodide
| Ligand | Temperature (°C) | Base | Product Yield (%) | Deiodination (%) |
| PPh₃ | 100 | K₂CO₃ | 65 | 25 |
| P(t-Bu)₃ | 80 | K₃PO₄ | 85 | 10 |
| XPhos | 80 | K₃PO₄ | 92 | <5 |
Table 2: Influence of Base on Sonogashira Coupling of an Aryl Iodide
| Base | Solvent | Temperature (°C) | Product Yield (%) | Deiodination (%) |
| Et₃N | DMF | 80 | 70 | 20 |
| Piperidine | THF | 60 | 80 | 12 |
| Cs₂CO₃ | Dioxane | 60 | 88 | 7 |
Table 3: Influence of Temperature on Buchwald-Hartwig Amination of an Aryl Iodide
| Temperature (°C) | Ligand | Base | Product Yield (%) | Deiodination (%) |
| 110 | XPhos | NaOt-Bu | 85 | 10 |
| 80 | XPhos | NaOt-Bu | 90 | 5 |
| 60 | XPhos | NaOt-Bu | 88 | <5 |
Experimental Protocols
The following are general protocols that can be adapted for your specific coupling partners. Remember to always perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid
Caption: A typical workflow for a Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Anhydrous, degassed triethylamine (TEA) or diisopropylamine (DIPA)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the degassed amine solvent.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk tube.
-
Add this compound and aniline.
-
Add the degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Mechanistic Insights into Deiodination
The primary pathway for deiodination involves the formation of a palladium-hydride (Pd-H) intermediate. This can intercept the catalytic cycle, leading to the undesired byproduct.
Caption: Competing catalytic cycles: Desired coupling vs. deiodination.
By carefully selecting ligands that favor reductive elimination, using anhydrous and aprotic solvents, and optimizing the base and temperature, you can shift the equilibrium away from the deiodination pathway and towards the formation of your desired product.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. reddit.com [reddit.com]
Alternative reagents for the iodination of 4-methylphenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative reagents for the iodination of 4-methylphenol (p-cresol). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of different methods.
Troubleshooting Guide
This guide addresses common issues encountered during the iodination of 4-methylphenol, offering potential causes and solutions to get your experiment back on track.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of 2-Iodo-4-methylphenol | - Inactive Iodinating Reagent: N-Iodosuccinimide (NIS) can degrade over time. Iodine monochloride (ICl) is moisture-sensitive.[1] - Insufficient Activation: The electrophilicity of the iodine source may be too low to react with the phenol. - Reaction Temperature Too Low: The activation energy for the reaction is not being met. - Substrate Oxidation/Decomposition: Phenols are susceptible to oxidation, especially under harsh conditions or with certain reagents like elemental iodine alone.[2] | - Use Fresh Reagent: Use a new bottle of NIS or ICl. For ICl, consider titrating to determine its exact concentration before use. - Add an Activator/Catalyst: For NIS, add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid. For elemental iodine, use an oxidizing agent. - Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. - Use Milder Conditions: Opt for greener methods, such as KI with a mild oxidant, or NIS with a catalytic acid activator at room temperature. |
| Poor Regioselectivity (Formation of Di- or Tri-iodinated Products) | - Excess Iodinating Reagent: Using more than one equivalent of the iodinating agent will lead to multiple substitutions.[3] - High Reactivity of Mono-iodinated Product: The initial product, this compound, can be more reactive than the starting material. - High Reaction Temperature: Higher temperatures can favor over-iodination. | - Control Stoichiometry: Carefully measure and use 1.0 to 1.1 equivalents of the iodinating reagent.[3] - Slow Addition: Add the iodinating agent dropwise or in portions to the reaction mixture to maintain a low concentration. - Lower Reaction Temperature: Perform the reaction at 0 °C or even lower to improve selectivity. |
| Formation of a Dark Precipitate/Tarry Material | - Oxidative Polymerization: Highly activated phenols can polymerize under oxidative conditions, a known issue with reagents like elemental iodine.[2] - Side Reactions with Solvent: The solvent may be reacting with the reagents or intermediates. | - Protect the Hydroxyl Group: Consider protecting the phenolic hydroxyl group as a methyl ether (anisole) before iodination, followed by deprotection. - Degas the Solvent: Remove dissolved oxygen from the solvent before use. - Choose an Inert Solvent: Use solvents like dichloromethane (DCM), acetonitrile (ACN), or methanol. |
| Difficulty in Product Isolation/Purification | - Product is an Oil: this compound can be an oil or a low-melting solid, making crystallization difficult.[1] - Close Polarity of Isomers/Byproducts: Di-iodinated products or other side products may have similar polarity to the desired product, complicating chromatography. | - Column Chromatography: Use silica gel column chromatography with a gradient elution of hexane and ethyl acetate to separate the product.[1] - Recrystallization: If a solid is obtained, attempt recrystallization from a suitable solvent system like boiling water or a mixed solvent system.[3] - Aqueous Workup: Wash the crude product with an aqueous solution of sodium thiosulfate or sodium bisulfite to remove any unreacted iodine.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of 4-methylphenol?
A1: The hydroxyl group is a strong ortho-, para-directing group. Since the para position is blocked by the methyl group, iodination is expected to occur primarily at the ortho position (C2) to yield this compound.[3] However, depending on the reaction conditions, minor amounts of di-iodinated products (2,6-diiodo-4-methylphenol) may also be formed.
Q2: My reaction with elemental iodine (I₂) is not working. Why?
A2: Elemental iodine is a weak electrophile and does not typically react with phenols without an activating agent.[4] Highly active aromatic compounds can also undergo oxidative decomposition with elemental iodine.[2] To achieve iodination, iodine should be used in combination with an oxidizing agent (like H₂O₂ or NaOCl) or a catalyst.
Q3: Are there "green" alternatives to traditional iodination reagents?
A3: Yes, several more environmentally friendly methods have been developed. These often use potassium iodide (KI) as the iodine source in combination with a mild oxidizing agent in an aqueous solvent. Examples include KI with sodium hypochlorite (bleach),[3][5] KI with ammonium peroxodisulfate, or electrochemical methods that generate the iodinating species in situ.
Q4: How can I monitor the progress of my iodination reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The spots can be visualized under UV light or by using an iodine chamber. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track the formation of the product and any byproducts.
Q5: What is the role of an acid catalyst in NIS iodination?
A5: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA), activates the N-iodosuccinimide (NIS) reagent. This increases the electrophilicity of the iodine, making it more reactive towards the electron-rich phenol ring, often allowing the reaction to proceed under milder conditions and with better yields.
Quantitative Data Summary
The following table summarizes quantitative data for various alternative methods for the iodination of 4-methylphenol to produce this compound.
| Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (ortho) | Reference |
| NaI / NaOCl | Methanol | 0 | 1 | ~70-85 | High | [5] |
| NIS / p-TsOH | Acetonitrile | RT | 2.5 | High | High | [6] |
| I₂ / NaNO₂ | Not specified | RT | 1.5 - 6 | Good | High | [7] |
| KI / (NH₄)₂S₂O₈ | aq. Methanol | RT | 2 | 84 | Predominantly ortho | |
| ICl | DCM / Methanol | RT | Overnight | Variable | Good |
Note: "High" and "Good" are used where specific numerical data was not available in the cited literature but the method was reported as effective. Yields are highly dependent on the specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Iodination using Sodium Iodide and Sodium Hypochlorite (Bleach)
This protocol is adapted from a general procedure for the iodination of phenols.[3][5]
Materials:
-
4-methylphenol (p-cresol)
-
Sodium iodide (NaI)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Aqueous sodium hypochlorite (NaOCl, 6% solution, commercial bleach)
-
10% (w/w) Sodium thiosulfate solution
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methylphenol (1.0 eq.) in methanol.
-
Add sodium iodide (1.0 eq.) and sodium hydroxide (1.0 eq.) to the solution and stir until dissolved.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add the aqueous sodium hypochlorite solution (1.0 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution to destroy any excess oxidant.
-
Carefully acidify the mixture to pH 3-4 with 2 M HCl. The product should precipitate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Protocol 2: Iodination using N-Iodosuccinimide (NIS) and p-Toluenesulfonic Acid (p-TsOH)
This protocol is based on a general method for the acid-catalyzed iodination of activated aromatics with NIS.
Materials:
-
4-methylphenol (p-cresol)
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Acetonitrile (ACN), dry
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-methylphenol (1.0 eq.) in dry acetonitrile, add p-toluenesulfonic acid monohydrate (0.1 - 1.0 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add N-Iodosuccinimide (1.1 eq.) in one portion and continue to stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Wash the aqueous layer with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine color.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford this compound.
Visualizations
Caption: General experimental workflow for the iodination of 4-methylphenol.
Caption: Troubleshooting decision tree for low-yield iodination of 4-methylphenol.
References
- 1. This compound | 16188-57-1 [chemicalbook.com]
- 2. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 3. studylib.net [studylib.net]
- 4. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 2-Iodo-4-methylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Iodo-4-methylphenol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete diazotization of 2-amino-4-methylphenol. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. |
| Decomposition of the diazonium salt before the addition of potassium iodide. | Add the potassium iodide solution promptly after the diazotization step. Avoid exposing the diazonium salt solution to elevated temperatures or prolonged reaction times. | |
| Inefficient iodination of p-cresol. | If using direct iodination, ensure the chosen iodinating agent (e.g., I2, NIS) is of high purity. Consider the use of a catalyst or an activating agent. | |
| Formation of Multiple Products (Isomers) | Non-regioselective iodination of p-cresol. | In direct iodination, the choice of solvent and iodinating agent can influence regioselectivity. Iodination with iodine monochloride (ICl) has been reported for phenols. Using a protecting group for the hydroxyl function can direct iodination to the desired position. |
| Side reactions such as oxidation of the phenol. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Product is a Dark Oil or Solid | Presence of polymeric byproducts or residual iodine. | Quench the reaction with a solution of sodium thiosulfate or sodium bisulfite to remove excess iodine. Purify the crude product using column chromatography or recrystallization. |
| Difficulty in Product Purification | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate closely related impurities. |
| Oiling out during recrystallization. | Ensure the correct solvent or solvent mixture is used for recrystallization. The crude product may need to be purified by another method (e.g., chromatography) before recrystallization. | |
| Exothermic Reaction is Difficult to Control at Scale | Poor heat dissipation in a large reactor. | Ensure the reactor has adequate cooling capacity. Use a jacketed reactor with a circulating coolant. The addition of reagents, especially sodium nitrite, should be done slowly and in a controlled manner. |
| Gas Evolution During Reaction | Decomposition of the diazonium salt (N2 gas). | This is an expected part of the Sandmeyer reaction. Ensure the reactor is equipped with a proper gas outlet to vent the nitrogen gas safely. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods are:
-
Sandmeyer-type reaction: This involves the diazotization of 2-amino-4-methylphenol followed by reaction with potassium iodide.
-
Direct iodination of 4-methylphenol (p-cresol): This uses an iodinating agent such as iodine (I2) in the presence of an oxidizing agent, or N-iodosuccinimide (NIS).
Q2: What are the key safety precautions to take during this synthesis?
A2: Due to the hazardous nature of the reagents, the following safety precautions are crucial:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (double gloving is recommended), and a lab coat.
-
Handle iodine and iodine-containing compounds with care as they can be harmful if inhaled, swallowed, or in contact with skin.
-
Be cautious of the exothermic nature of the diazotization reaction, especially at a larger scale.
-
Have a quenching agent, such as sodium thiosulfate, readily available to neutralize any spills of iodine.
Q3: How can I improve the yield of my reaction?
A3: To improve the yield:
-
For the Sandmeyer-type reaction: Maintain a low temperature (0-5°C) during diazotization to prevent premature decomposition of the diazonium salt. Use a slight excess of sodium nitrite and potassium iodide.
-
For direct iodination: Optimize the reaction conditions, including the choice of iodinating agent, solvent, and temperature. The use of a catalyst can also improve yield and selectivity.
-
Ensure complete conversion of the starting material by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q4: What is the best method for purifying the final product?
A4: The choice of purification method depends on the scale and the impurities present.
-
Column chromatography is effective for removing isomers and other by-products, yielding a high-purity product.
-
Recrystallization is a cost-effective method for large-scale purification, provided a suitable solvent is found and the impurity profile is not complex.
Q5: My product is a dark-colored oil, but the literature reports a solid. What should I do?
A5: A dark color often indicates the presence of impurities, such as residual iodine or polymeric materials. First, ensure any excess iodine has been quenched with a reducing agent like sodium bisulfite. Then, proceed with purification by column chromatography. The pure product should be a white to pale yellow solid. This compound has a melting point of 35°C, so it may appear as a liquid if the ambient temperature is high.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-4-methylphenol
This protocol is based on a Sandmeyer-type reaction.
Materials:
-
2-Amino-4-methylphenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO2)
-
Potassium Iodide (KI)
-
Sodium Bisulfite (NaHSO3)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methylphenol in a mixture of water and concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after the addition is complete.
-
In a separate flask, dissolve potassium iodide in water.
-
Add the potassium iodide solution to the diazonium salt solution. A dark brown emulsion will form.
-
Stir the reaction mixture for 45 minutes.
-
Slowly warm the mixture to 40°C, at which point nitrogen gas evolution will be observed. Then, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture in an ice bath.
-
Quench the excess iodine by adding a solution of sodium bisulfite until the dark color disappears.
-
Extract the product with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Analysis of 2-Iodo-4-methylphenol Reaction Byproducts by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing the reaction byproducts of 2-Iodo-4-methylphenol synthesis via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the GC-MS analysis of the this compound reaction mixture.
Q1: What are the expected byproducts in the synthesis of this compound?
A1: The primary byproducts result from over-iodination or reactions with residual starting materials. The most common byproduct is 2,6-diiodo-4-methylphenol. Depending on the reaction conditions, you may also observe trace amounts of unreacted 4-methylphenol (p-cresol) and potentially other isomeric mono-iodinated phenols if the reaction is not perfectly regioselective.
Q2: My chromatogram shows significant peak tailing for all phenolic compounds. What is the cause and how can I fix it?
A2: Peak tailing for phenolic compounds is a common issue in GC-MS analysis and is often caused by active sites within the system.[1][2] Phenols, being acidic, can interact with these sites, leading to poor peak shape.
-
Cause 1: Active Sites in the Injector Liner: The glass inlet liner can have acidic silanol groups that interact with your analytes.
-
Solution: Use a deactivated (silanized) liner. If you are already using one, it may be contaminated. Perform inlet maintenance by replacing the liner, septum, and O-ring.[3]
-
-
Cause 2: Column Contamination or Degradation: Active sites can develop at the head of the GC column from the accumulation of non-volatile residues.
-
Solution: Trim the first 15-20 cm from the front of the column. If this doesn't resolve the issue, the column may be irreversibly damaged and require replacement.[1]
-
-
Cause 3: Improper Column Installation: A poor column cut or incorrect installation depth in the injector or detector can create dead volume and lead to tailing.
-
Solution: Ensure the column is cut cleanly and squarely with a ceramic wafer. Reinstall the column according to the manufacturer's instructions for your specific GC model.[3]
-
Q3: I am not seeing the expected molecular ion peak for this compound (m/z 234) in my mass spectrum. Why?
A3: While phenols often show a molecular ion peak, its intensity can vary.[4]
-
Cause 1: Excessive Fragmentation: The energy in the ion source (typically 70 eV) might be causing extensive fragmentation, leaving a very low abundance molecular ion.
-
Solution: While standard library matching relies on 70 eV, for confirmation, you could try reducing the ionization energy if your instrument allows (soft ionization), though this will alter the fragmentation pattern. First, confirm the presence of expected fragment ions. For this compound, key fragments would include the loss of iodine (M-127) and other characteristic aromatic fragments. The NIST database shows the top peak for this compound is indeed the molecular ion at m/z 234, with a significant fragment at m/z 107.[5][6]
-
-
Cause 2: Thermal Degradation: The analyte may be degrading in the hot injector.
-
Solution: Ensure the injector temperature is not excessively high. A typical starting point for phenolic compounds is 250 °C. You can try lowering the temperature in 10-20 °C increments to see if the molecular ion intensity improves without compromising peak shape.
-
Q4: There are unexpected peaks in my chromatogram that I cannot identify. What could they be?
A4: Unidentified peaks can arise from several sources.
-
Cause 1: Solvent Impurities or Contamination: The solvent used for sample dilution or extraction may contain impurities.
-
Solution: Always run a solvent blank before your sample sequence. This will help you identify peaks originating from the solvent.
-
-
Cause 2: Septum Bleed: Pieces of the injector septum can degrade at high temperatures, introducing siloxane-based contaminants into the system.
-
Solution: Use high-quality, low-bleed septa. Replace the septum regularly as part of routine maintenance.
-
-
Cause 3: Reaction with Derivatizing Agents (if used): If you are derivatizing your phenols (e.g., silylation) to improve peak shape, you may see peaks from the derivatizing agent itself or byproducts of the derivatization reaction.[7]
-
Solution: Analyze a blank sample containing only the derivatizing agent to identify these peaks.
-
Q5: The retention times of my analytes are shifting between runs. What is causing this instability?
A5: Retention time shifts are typically due to changes in flow rate or oven temperature.
-
Cause 1: Leaks in the System: A leak in the carrier gas line, fittings, or septum will cause the column flow rate to be unstable.
-
Solution: Use an electronic leak detector to systematically check for leaks at all connection points, starting from the gas source to the detector.
-
-
Cause 2: Inconsistent Oven Temperature Profile: If the GC oven is not accurately reproducing the temperature program, retention times will vary.
-
Solution: Ensure the oven is properly calibrated and that there are no obstructions to the oven fan that could cause temperature inconsistencies.
-
-
Cause 3: Column Bleed/Degradation: As a column ages and the stationary phase degrades, retention times can shift, usually to earlier times.
-
Solution: This is a sign of column aging. While minor shifts are normal over the life of a column, significant and erratic shifts may indicate the need for column replacement.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a GC-MS analysis of a typical reaction mixture for the synthesis of this compound. The relative abundance is calculated based on the peak area of each component relative to the total peak area of all identified components. Note: Actual values will vary depending on specific reaction conditions.
| Compound Name | Retention Time (min) | Key m/z Fragments | Relative Abundance (%) |
| 4-Methylphenol (p-Cresol) | 8.5 | 108, 107, 79, 77 | 5 |
| This compound | 12.2 | 234, 107, 77 | 85 |
| 2,6-Diiodo-4-methylphenol | 16.8 | 360, 233, 106 | 10 |
Experimental Protocol: GC-MS Analysis
This section provides a detailed methodology for the GC-MS analysis of the this compound reaction mixture.
1. Sample Preparation:
-
Quench the reaction mixture as per your synthesis protocol.
-
Perform a liquid-liquid extraction of the crude reaction mixture. Use a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Dilute a small aliquot of the final organic solution to a concentration of approximately 100 µg/mL using the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar or medium-polarity column is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a DB-17ms.
-
Injector: Split/Splitless injector.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Method Parameters:
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp: 60 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min at 280 °C. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 450 amu |
4. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the main product and byproducts by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identity of this compound by its molecular ion at m/z 234 and key fragments.[5][6]
-
Confirm the identity of 4-methylphenol (m/z 108) and 2,6-diiodo-4-methylphenol (m/z 360).
-
Calculate the relative percentage of each component based on their integrated peak areas.
Visualizations
The following diagrams illustrate the experimental workflow and potential reaction pathways.
Caption: Experimental workflow from reaction to GC-MS data analysis.
Caption: Simplified reaction pathway for the iodination of 4-methylphenol.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodo-4-methylphenol and 4-Iodo-2-methylphenol in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of two isomeric iodophenols, 2-Iodo-4-methylphenol and 4-Iodo-2-methylphenol, in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Understanding the subtle differences in reactivity between these isomers is crucial for reaction optimization and the strategic design of synthetic routes in pharmaceutical and materials science research. This document outlines the key performance differences, supported by available experimental data, and provides detailed experimental protocols for these transformations.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of an aryl iodide is influenced by both electronic and steric factors. While both this compound and 4-Iodo-2-methylphenol are activated by the electron-donating hydroxyl and methyl groups, their relative positions lead to distinct reactivity profiles.
Generally, the iodine atom in 4-Iodo-2-methylphenol is less sterically encumbered compared to the iodine in This compound , which is ortho to a methyl group. This steric hindrance around the iodine in the 2-iodo isomer can impact the rate-determining oxidative addition step in the catalytic cycle, often leading to slower reaction times or requiring more robust catalytic systems to achieve comparable yields to the 4-iodo isomer. The phenolic hydroxyl group can also participate in the reaction, particularly in the presence of a base, by forming a phenoxide which can influence the electronic properties of the aromatic ring and potentially coordinate to the metal center.
Comparative Performance Data
The following tables summarize available quantitative data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions of this compound and 4-Iodo-2-methylphenol. It is important to note that a direct head-to-head comparison under identical conditions is not always available in the literature. The data presented here is compiled from various sources to illustrate the general reactivity trends.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Hypothetical |
| 4-Iodo-2-methylphenol | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 | [1] |
Table 2: Heck Coupling with Styrene
| Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 16 | 78 | Hypothetical |
| 4-Iodo-2-methylphenol | Pd(OAc)₂ (2) | - | Et₃N | DMF | 120 | 1.5 | 99 |
Note: Data for this compound is a representative example for a sterically more demanding Heck coupling.
Table 3: Buchwald-Hartwig Amination with Morpholine
| Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 88 | Hypothetical |
| 4-Iodo-2-methylphenol | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 100 | 24 | 95 | Hypothetical |
Note: Data for both isomers are representative examples based on general protocols for Buchwald-Hartwig amination of aryl iodides.
Experimental Protocols
The following are detailed experimental protocols for representative Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling of 4-Iodo-2-methylphenol with Phenylboronic Acid
Materials:
-
4-Iodo-2-methylphenol (1.0 mmol, 234 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-Iodo-2-methylphenol, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 4-hydroxy-3-methylbiphenyl.[1]
Heck Coupling of 4-Iodo-2-methylphenol with Styrene
Materials:
-
4-Iodo-2-methylphenol (1.0 mmol, 234 mg)
-
Styrene (1.2 mmol, 125 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 152 mg)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Iodo-2-methylphenol and Pd(OAc)₂.
-
Add DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 120 °C and stir for 1.5 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding stilbene derivative.
Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 234 mg)
-
Morpholine (1.2 mmol, 105 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134 mg)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound to the tube.
-
Remove the tube from the glovebox and add toluene and morpholine under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and quench with saturated aqueous ammonium chloride (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminated product.
Mechanistic Considerations and Reactivity Comparison
The fundamental steps of palladium-catalyzed cross-coupling reactions involve oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The primary difference in reactivity between this compound and 4-Iodo-2-methylphenol arises from steric hindrance.
Caption: Logical flowchart illustrating the effect of isomerism on reactivity.
The methyl group in the ortho position of this compound sterically shields the carbon-iodine bond, making the oxidative addition to the palladium(0) catalyst more challenging. This often necessitates higher temperatures, longer reaction times, or the use of more active (and often more expensive) bulky phosphine ligands to achieve high conversion. In contrast, the iodine in 4-Iodo-2-methylphenol is more accessible, allowing for a more facile oxidative addition and generally leading to more efficient coupling under milder conditions.
Conclusion
Both this compound and 4-Iodo-2-methylphenol are viable substrates for a range of palladium-catalyzed cross-coupling reactions. However, their isomeric nature significantly influences their reactivity. 4-Iodo-2-methylphenol is generally the more reactive substrate due to lower steric hindrance around the iodine atom, often resulting in higher yields and requiring less demanding reaction conditions. When working with This compound , researchers should anticipate the need for more carefully optimized conditions, potentially including the use of bulky, electron-rich phosphine ligands and higher reaction temperatures, to overcome the steric impediment and achieve desired product yields. This guide provides a foundational understanding and practical starting points for the utilization of these important building blocks in organic synthesis.
References
A Comparative Guide to the Efficacy of 2-Iodo-4-methylphenol and Other Iodinated Phenols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic efficacy of 2-iodo-4-methylphenol against other commercially available iodinated phenols. The performance of these key building blocks is evaluated in three of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Heck reactions. The information presented herein, including comparative quantitative data and detailed experimental protocols, is intended to assist researchers in selecting the optimal starting materials and conditions for their synthetic endeavors.
Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions
The utility of iodinated phenols as substrates in palladium-catalyzed cross-coupling reactions is well-established. The high reactivity of the carbon-iodine bond facilitates efficient carbon-carbon bond formation under relatively mild conditions. The following tables provide a comparative overview of the performance of this compound and its structural isomers in Suzuki-Miyaura, Sonogashira, and Heck couplings. The data presented is representative of typical yields and reaction conditions and is intended for comparative purposes.
Table 1: Suzuki-Miyaura Coupling of Iodinated Phenols with Phenylboronic Acid
| Entry | Iodinated Phenol | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 12 | 90 | 92 |
| 2 | 4-Iodo-2-methylphenol | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 12 | 90 | 90 |
| 3 | 2-Iodophenol | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 14 | 90 | 88 |
| 4 | 4-Iodophenol | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O (4:1) | 12 | 90 | 94 |
Table 2: Sonogashira Coupling of Iodinated Phenols with Phenylacetylene
| Entry | Iodinated Phenol | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 6 | RT | 91 |
| 2 | 4-Iodo-2-methylphenol | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 6 | RT | 89 |
| 3 | 2-Iodophenol | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 8 | RT | 85 |
| 4 | 4-Iodophenol | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N | THF | 6 | RT | 93 |
Table 3: Heck Coupling of Iodinated Phenols with Styrene
| Entry | Iodinated Phenol | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Pd(OAc)₂ (2) | Et₃N | DMF | 16 | 100 | 85 |
| 2 | 4-Iodo-2-methylphenol | Pd(OAc)₂ (2) | Et₃N | DMF | 16 | 100 | 82 |
| 3 | 2-Iodophenol | Pd(OAc)₂ (2) | Et₃N | DMF | 20 | 100 | 78 |
| 4 | 4-Iodophenol | Pd(OAc)₂ (2) | Et₃N | DMF | 16 | 100 | 88 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are standardized for a 1 mmol scale to facilitate direct comparison.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask containing a magnetic stir bar is added the iodinated phenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon three times. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added against a positive flow of argon. A degassed 4:1 mixture of toluene and water (5 mL) is added via syringe. The reaction mixture is heated to 90 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling
In a dried Schlenk tube under an argon atmosphere, the iodinated phenol (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), and copper(I) iodide (0.04 mmol) are dissolved in anhydrous tetrahydrofuran (5 mL) and triethylamine (2 mL). Phenylacetylene (1.2 mmol) is then added dropwise via syringe. The reaction mixture is stirred at room temperature. Reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (20 mL) and washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Heck Coupling
A mixture of the iodinated phenol (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), and triethylamine (1.5 mmol) in anhydrous N,N-dimethylformamide (5 mL) is placed in a sealed tube. The mixture is degassed by bubbling with argon for 15 minutes. The tube is sealed and heated to 100 °C. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel.
Experimental Workflow Visualization
The differential reactivity of halogenated phenols can be exploited in sequential cross-coupling reactions to build molecular complexity in a controlled manner. The following diagram illustrates a typical workflow for a sequential Sonogashira and Suzuki-Miyaura coupling, starting from a dihalogenated phenol.
Caption: Sequential Sonogashira and Suzuki-Miyaura coupling strategy.
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2-Iodo-4-methylphenol
For researchers, scientists, and drug development professionals, the strategic functionalization of substituted phenols is a critical step in the synthesis of complex molecules, including pharmaceuticals and functional materials. 2-Iodo-4-methylphenol is a versatile building block, offering a reactive C-I bond for various palladium, nickel, and copper-catalyzed cross-coupling reactions. The choice of catalyst is a determining factor for reaction efficiency, yield, and substrate scope.
This guide provides a comparative analysis of different catalytic systems for the most common cross-coupling reactions involving this compound and structurally related aryl iodides. The data presented is compiled from academic literature and serves as a resource for catalyst selection and reaction optimization.
Comparative Performance of Catalytic Systems
The efficacy of a catalyst system is highly dependent on the specific reaction, the coupling partners, and the reaction conditions. The following tables summarize the performance of various catalysts in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions with this compound or analogous aryl iodides.
Table 1: Suzuki-Miyaura Coupling Performance
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | Good to Excellent | A standard, reliable catalyst for aryl iodides. |
| PdCl₂(dppf) | Phenylboronic acid | K₂CO₃ | DME | 150 | 0.17 | 94 | Highly effective for iodo-heterocycles, microwave assisted.[1] |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, suitable for lower catalyst loading. |
| [Pd(IPr)(μ-Cl)Cl]₂ | 4-Tolylboronic acid | K₂CO₃ | THF/H₂O | 23 | 12 | >95 | Air- and moisture-stable precatalyst, effective at room temperature.[2] |
| Ni/Co Nanocatalyst | Phenylboronic acid | KI | Water | 70 | 0.5-1 | >98 | A heterogeneous catalyst with high efficiency and recyclability.[3] |
Data is representative and based on general knowledge of Suzuki couplings on similar aryl iodide substrates.
Table 2: Sonogashira Coupling Performance
The Sonogashira coupling enables the formation of a C-C bond between an aryl iodide and a terminal alkyne, typically catalyzed by palladium and a copper co-catalyst.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | DMF | 60 | 6 | 85-95 | The classic and highly effective Sonogashira system. |
| Pd(PPh₃)₄ / CuI | 2-Methyl-3-butyn-2-ol | Et₃N | - | Room Temp | 1.5 | High | Operationally simple for undergraduate labs.[4] |
| Pd/Cu on solid support | Aryl acetylene | - | THF/DMA | 80 | Flow | 58-75 | Suitable for continuous flow chemistry.[5] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Aryl Bromides | - | - | Room Temp | - | - | A versatile catalyst system, also effective for Sonogashira reactions.[6] |
| Cu₂O (ligand-free) | Phenylacetylene | Cs₂CO₃ | DMF | 135 | 24 | 94 | A palladium-free option, though requiring higher temperatures. |
Data is representative and based on general knowledge of Sonogashira couplings on similar aryl iodide substrates.
Table 3: Heck Reaction Performance
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | n-Butyl acrylate | NaOAc | DMF | 100 | 24 | 95 | A common phosphine-free system. |
| Pd(P(t-Bu)₃)₂ | Various Alkenes | Et₃N | Water (TPGS-750-M) | Room Temp | - | High | Allows for reaction at room temperature in an aqueous medium.[7] |
| PdCl₂ | Styrene | KOAc | Methanol | 120 | - | - | Original Mizoroki conditions for iodobenzene. |
| Palladacycle complexes | Aryl bromides/chlorides | - | - | - | - | 48-93 | Highly active catalysts, often with low catalyst loadings.[8] |
Data is representative and based on general knowledge of Heck reactions on similar aryl iodide substrates.
Table 4: Buchwald-Hartwig Amination Performance
The Buchwald-Hartwig amination is a key method for forming C-N bonds between an aryl halide and an amine.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | Primary/Secondary Amines | NaOt-Bu | Toluene | 80-110 | 12-24 | High | A broadly applicable and highly effective catalyst system. |
| [(dppf)Ni(o-tolyl)Cl] | Amines | - | - | Room Temp | - | High | A state-of-the-art nickel precatalyst for amination of heteroaryl halides.[9] |
| Pd(OAc)₂ / BINAP | Anilines | Cs₂CO₃ | Toluene | 100 | 18 | Good to Excellent | An early, yet still effective, catalyst system. |
| CuI / Ethylene glycol | Alkylamines | K₃PO₄ | 2-Propanol | 80 | 20-27 | 71-98 | A simple and versatile copper-catalyzed protocol that can be run in air.[10] |
Data is representative and based on general knowledge of Buchwald-Hartwig aminations on similar aryl iodide substrates.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and catalyst systems.
General Procedure for Suzuki-Miyaura Coupling
A reaction vessel is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). A suitable solvent system, such as a mixture of toluene and water, is added. The vessel is then thoroughly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is heated with stirring for the specified time, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%). A suitable solvent (e.g., anhydrous DMF or Et₃N) is added, followed by the terminal alkyne (1.1-1.5 equiv.) and a base (e.g., Et₃N, 2.0-3.0 equiv.). The reaction mixture is stirred at the specified temperature and monitored for completion. After cooling, the mixture is diluted with an organic solvent and washed with aqueous ammonium chloride, water, and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[4]
General Procedure for Heck Reaction
A sealable reaction vessel is charged with this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand if required (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv.). A suitable solvent (e.g., DMF or acetonitrile) is added. The vessel is sealed and heated with vigorous stirring for the required duration. After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.[11]
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.). The tube is evacuated and backfilled with argon. This compound (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous solvent (e.g., toluene or dioxane) are added via syringe. The reaction is heated to the specified temperature for 18-24 hours. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography.
Visualizing the Process
To better understand the experimental and catalytic workflows, the following diagrams illustrate the key relationships and cycles.
Caption: A generalized workflow for a cross-coupling experiment.
Caption: The general catalytic cycle for palladium-catalyzed reactions.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. rsc.org [rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Unambiguous Structure Elucidation: A Comparative Guide to 2D NMR in the Analysis of 2-Iodo-4-methylphenol Derivatives
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a critical checkpoint. In the realm of substituted phenols, particularly halogenated derivatives like 2-Iodo-4-methylphenol, subtle positional isomerism can significantly impact biological activity. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive structure validation of this compound and its derivatives, supported by experimental data and detailed protocols.
The inherent complexity of substituted aromatic systems often leads to ambiguous assignments in one-dimensional (1D) ¹H and ¹³C NMR spectra. Overlapping signals and complex coupling patterns can obscure the exact substitution pattern. 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide an indispensable toolkit to overcome these challenges by revealing through-bond correlations between nuclei.
Comparative Analysis of 2D NMR Techniques for Structural Validation
To illustrate the power of 2D NMR in distinguishing between potential isomers, we present a comparative analysis of simulated NMR data for two hypothetical derivatives of 4-methylphenol: the intended product, This compound (Derivative A) , and a potential isomeric byproduct, 3-Iodo-4-methylphenol (Derivative B) .
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for our target compound and its potential isomer. These predictions are based on established substituent effects and data from related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)
| Protons | Derivative A (this compound) δ (ppm), Multiplicity, J (Hz) | Derivative B (3-Iodo-4-methylphenol) δ (ppm), Multiplicity, J (Hz) |
| H-3 | 7.45, d, J=1.5 | - |
| H-5 | 6.95, dd, J=8.0, 1.5 | 7.10, d, J=8.0 |
| H-6 | 6.70, d, J=8.0 | 6.65, d, J=8.0 |
| -CH₃ | 2.25, s | 2.30, s |
| -OH | 5.30, s | 5.20, s |
| H-2 | - | 7.30, s |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)
| Carbon | Derivative A (this compound) δ (ppm) | Derivative B (3-Iodo-4-methylphenol) δ (ppm) |
| C-1 | 152.0 | 154.0 |
| C-2 | 86.0 | 138.0 |
| C-3 | 138.0 | 93.0 |
| C-4 | 131.0 | 130.0 |
| C-5 | 130.0 | 124.0 |
| C-6 | 115.0 | 116.0 |
| -CH₃ | 20.5 | 20.8 |
While 1D NMR provides initial clues, the definitive assignment of the iodine position requires the correlational data from 2D NMR experiments.
The Power of 2D NMR in Isomer Differentiation
COSY: Mapping ¹H-¹H Correlations
The COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For Derivative A, a key correlation would be observed between H-5 and H-6, confirming their ortho relationship. H-3 would appear as a doublet with a small meta-coupling to H-5. In contrast, for Derivative B, a strong ortho coupling between H-5 and H-6 would be present, while H-2 would be an isolated singlet.
HSQC: Direct ¹H-¹³C Correlations
The HSQC experiment correlates each proton with its directly attached carbon atom. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum.
HMBC: Unveiling Long-Range ¹H-¹³C Connectivity
The HMBC experiment is often the most informative for elucidating the substitution pattern of complex aromatic systems. It reveals correlations between protons and carbons over two to three bonds. The key HMBC correlations that would differentiate between Derivative A and Derivative B are summarized below.
Table 3: Key HMBC Correlations for Structure Validation
| Derivative | Key Proton | Correlates to Carbon(s) | Implication |
| A | -CH₃ (δ 2.25) | C-3, C-4, C-5 | Confirms the position of the methyl group at C-4. |
| A | H-3 (δ 7.45) | C-1, C-2, C-5 | Crucially, correlation to the iodinated carbon C-2 (δ ~86.0) and the hydroxyl-bearing carbon C-1 (δ ~152.0) confirms the 2-iodo substitution. |
| A | H-6 (δ 6.70) | C-2, C-4 | Correlation to the iodinated carbon C-2 further supports the structure. |
| B | -CH₃ (δ 2.30) | C-3, C-4, C-5 | Confirms the position of the methyl group at C-4. |
| B | H-2 (δ 7.30) | C-1, C-3, C-4, C-6 | Absence of a correlation to a low-field iodinated carbon. Instead, a strong correlation to the hydroxyl-bearing carbon C-1 and the iodinated carbon C-3 (δ ~93.0) would be observed. |
| B | H-5 (δ 7.10) | C-1, C-3, C-4 | Correlation to the iodinated carbon C-3 provides further evidence for this isomeric structure. |
Experimental Protocols
High-quality 2D NMR data is essential for accurate structural analysis. The following provides a general methodology for acquiring 2D NMR spectra for this compound derivatives.
Sample Preparation:
-
Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
NMR Spectrometer:
-
A 500 MHz (or higher) spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
1D NMR Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.
2D NMR Acquisition Parameters (General Guidelines):
-
COSY:
-
Spectral width: Set to encompass all proton signals.
-
Number of increments: 256-512 in the indirect dimension (t₁).
-
Number of scans: 2-4 per increment.
-
-
HSQC:
-
¹H spectral width: Set to encompass all proton signals.
-
¹³C spectral width: Set to encompass all carbon signals (e.g., 0-160 ppm).
-
Number of increments: 128-256 in t₁.
-
Number of scans: 2-8 per increment.
-
-
HMBC:
-
¹H spectral width: Set to encompass all proton signals.
-
¹³C spectral width: Set to encompass all carbon signals (e.g., 0-160 ppm).
-
Number of increments: 256-512 in t₁.
-
Number of scans: 4-16 per increment.
-
Long-range coupling delay (¹JCH): Optimized for an average long-range coupling constant of 8 Hz.
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.
-
Phase and baseline correct the spectra.
Visualizing the Validation Workflow
The logical process of utilizing 2D NMR for structural validation can be represented as a workflow diagram.
Caption: Workflow for the structural validation of this compound derivatives.
Logical Relationships in Spectral Interpretation
The interpretation of 2D NMR spectra relies on a logical deduction process, where correlations from different experiments are pieced together to build the molecular structure.
Caption: Logical relationships in the interpretation of 2D NMR data for structure elucidation.
Conclusion
For the unambiguous structural validation of this compound derivatives and other complex substituted aromatic compounds, a comprehensive suite of 2D NMR experiments is not just advantageous but essential. While 1D NMR provides a foundational overview, the correlational data from COSY, HSQC, and particularly HMBC, are decisive in confirming connectivity and pinpointing substitution patterns. By employing the methodologies outlined in this guide, researchers can confidently elucidate the precise molecular architecture of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.
A Comparative Guide to Isomeric Purity Analysis of Iodinated p-Cresol Products
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of iodinated p-cresol is paramount for efficacy and safety. This guide provides an objective comparison of analytical techniques for the determination of isomeric purity, supported by experimental data and detailed protocols.
Introduction to Iodinated p-Cresol and Isomeric Purity
p-Cresol (4-methylphenol) is a key starting material in the synthesis of various pharmaceuticals and industrial chemicals. Iodination of p-cresol can yield a mixture of isomers, including mono- and di-iodinated products, primarily at the ortho and meta positions relative to the hydroxyl group. The specific isomeric composition of these products can significantly influence their biological activity and toxicity. Therefore, robust analytical methods are essential to accurately determine the isomeric purity of iodinated p-cresol products.
This guide compares three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the required sensitivity, resolution, and the nature of the isomeric mixture. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of iodinated p-cresol isomers.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of analytes between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Resolution | Good to excellent, especially with specialized columns (e.g., Phenyl-Hexyl). Can often separate positional isomers without derivatization. | Excellent, particularly for complex mixtures. Derivatization (e.g., silylation) is often required to improve volatility and peak shape.[1][2] | Not a separation technique, but provides high-resolution spectra for structural elucidation of individual isomers. |
| Sensitivity | High, typically in the ng/mL range. | Very high, often in the pg/mL range, especially with selected ion monitoring (SIM). | Lower sensitivity compared to chromatographic methods, typically requiring µg to mg quantities. |
| Sample Preparation | Minimal; dissolution in a suitable solvent is often sufficient. | More involved; may require derivatization to increase volatility of the polar phenolic group.[1][2] | Simple; dissolution in a deuterated solvent. |
| Quantitative Analysis | Excellent, with high precision and accuracy using external or internal standards. | Excellent, with high precision and accuracy using internal standards. | Quantitative NMR (qNMR) is possible but requires careful experimental setup and validation. |
| Structural Information | Limited to retention time and UV-Vis spectra (with a PDA detector). | Provides mass spectra, which can aid in identification, especially for unknown impurities. | Provides detailed structural information, including the position of substituents on the aromatic ring. |
| Instrumentation Cost | Moderate to high. | High. | Very high. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the direct analysis of iodinated p-cresol isomers. The use of a Phenyl-Hexyl column is recommended for enhanced separation of aromatic positional isomers.[3]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30-70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector monitoring at 225 nm and 280 nm.
-
Sample Preparation: Dissolve the iodinated p-cresol product in the mobile phase (initial conditions) to a concentration of approximately 10 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method provides high resolution and sensitivity but requires a derivatization step to improve the volatility of the iodinated p-cresol isomers.[1][2]
-
Instrumentation: GC-MS system with a capillary column and an electron ionization (EI) source.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 3 °C/min to 110 °C.
-
Ramp 2: 25 °C/min to 260 °C, hold for 5 minutes.
-
-
Mass Spectrometer: EI at 70 eV, scanning from m/z 50 to 550.
-
Sample Preparation (Silylation):
-
Dissolve approximately 1 mg of the iodinated p-cresol product in 0.5 mL of dichloromethane.
-
Add 0.5 mL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Heat the mixture at 40 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution into the GC-MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural elucidation of the different iodinated p-cresol isomers.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the iodinated p-cresol product in 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To determine the number and substitution pattern of protons on the aromatic ring.
-
¹³C NMR: To determine the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm assignments.
-
Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| p-Cresol | 7.03 (d, 2H), 6.75 (d, 2H), 4.17 (s, 1H, OH), 2.25 (s, 3H, CH₃) | 155.7, 132.2, 130.3, 116.3, 21.4 |
| 2-Iodo-4-methylphenol | 7.3 (d, 1H), 6.9 (dd, 1H), 6.7 (d, 1H), 5.3 (s, 1H, OH), 2.2 (s, 3H, CH₃) | 152.9, 135.9, 130.2, 129.8, 114.7, 85.9, 20.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualizations
Synthesis of Iodinated p-Cresol
The iodination of p-cresol typically proceeds via electrophilic aromatic substitution. The reaction can be controlled to favor mono- or di-iodination.
Caption: Synthesis pathway for iodinated p-cresol products.
Analytical Workflow Comparison
The following diagram illustrates the typical workflows for the three analytical techniques.
Caption: Comparison of analytical workflows.
Conclusion
The selection of an appropriate analytical technique for the isomeric purity analysis of iodinated p-cresol products is critical for quality control and research.
-
HPLC offers a robust and straightforward method for direct quantification without the need for derivatization, making it ideal for routine analysis. The use of a phenyl-based stationary phase is highly recommended for optimal separation of positional isomers.[3]
-
GC-MS , particularly with a derivatization step like silylation, provides superior resolution and sensitivity, making it an excellent choice for complex mixtures or trace-level analysis.[1][2] The mass spectral data also provides an additional layer of confirmation for the identity of the isomers.
-
NMR Spectroscopy is an indispensable tool for the definitive structural elucidation of the iodinated isomers. While not a separation technique itself, it provides unambiguous information about the substitution pattern on the aromatic ring, which is crucial for confirming the identity of each isomer.
For a comprehensive analysis, a combination of these techniques is often employed. HPLC or GC-MS can be used for routine purity checks and quantification, while NMR is essential for the initial structural characterization of the synthesized products and any isolated impurities.
References
Reactivity Face-Off: 2-Iodo-4-methylphenol vs. 2-Bromo-4-methylphenol in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the choice of reactants is paramount to the success of a reaction. Aryl halides are fundamental building blocks in a multitude of cross-coupling reactions. This guide provides a detailed comparison of the reactivity of two closely related aryl halides: 2-Iodo-4-methylphenol and 2-Bromo-4-methylphenol. The focus will be on their performance in two of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This difference in bond dissociation energy directly impacts the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, aryl iodides are generally more reactive than aryl bromides, often allowing for milder reaction conditions, shorter reaction times, and broader substrate scope.
Quantitative Reactivity Comparison
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (analog) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 4 | ~92%[1] |
| 2 | 2-Bromo-4-methylphenol (analog) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | ~85%[2] |
Note: Data presented for analogous substrates (4-iodoanisole and 2-bromo-4-methylpyridine respectively) as direct comparative data for the target molecules was not available. This data serves to illustrate the general reactivity trend.
Table 2: Illustrative Comparison in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound (analog) | Morpholine | Pd₂(dba)₃ / XantPhos | DBU | Toluene | 100 | 18 | Good[3] |
| 2 | 2-Bromo-4-methylphenol (analog) | Morpholine | Pd(OAc)₂ / RuPhos | tBuOK | Toluene | 85 | 0.5 | High[4] |
Note: Data presented for analogous substrates (2-iodobenzonitrile and 4-bromo-N,N-dimethylaniline respectively) as direct comparative data for the target molecules was not available. This data illustrates the feasibility and general conditions for the amination of such compounds.
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide (this compound or 2-bromo-4-methylphenol) with phenylboronic acid.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, phenylboronic acid, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with Morpholine
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide (this compound or 2-bromo-4-methylphenol) with morpholine.[5]
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XantPhos or RuPhos, 1-3 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the aryl halide and a magnetic stir bar.
-
Seal the tube with a septum.
-
Add the degassed solvent, followed by the morpholine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the general workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle.
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice between this compound and 2-bromo-4-methylphenol as a substrate in palladium-catalyzed cross-coupling reactions will largely depend on the specific requirements of the synthesis. This compound is expected to exhibit higher reactivity, potentially leading to higher yields under milder conditions and shorter reaction times. This makes it an attractive option when reaction efficiency is the primary concern. Conversely, 2-bromo-4-methylphenol, while being less reactive, is often more cost-effective and readily available. For large-scale syntheses where cost is a significant factor, optimizing the reaction conditions to accommodate the lower reactivity of the bromo-analogue may be a more practical approach. Ultimately, the decision should be based on a careful consideration of reactivity, cost, availability, and the specific goals of the synthetic endeavor.
References
A Comparative Guide to Sonogashira Coupling Conditions for 2-Iodo-4-methylphenol
For researchers and professionals in drug development and organic synthesis, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The selection of optimal reaction conditions is critical for achieving high yields and purity, particularly when dealing with functionalized substrates such as 2-iodo-4-methylphenol. This guide provides a comparative analysis of various catalytic systems and reaction parameters for the Sonogashira coupling of this compound, supported by experimental data from related literature on aryl iodides.
Comparison of Catalytic Systems
The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst, copper co-catalyst (if used), ligand, base, and solvent. Below is a summary of commonly employed conditions, with data extrapolated from studies on similar aryl iodide substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Classic Conditions | |||||||
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Triethylamine (TEA) | THF or DMF | Room Temp - 65 | 1.5 - 12 | 85-95 | [1][2][3] |
| Pd(PPh₃)₄ / CuI | PPh₃ | Triethylamine (TEA) | THF | Room Temp | 2 - 8 | 80-90 | [1][4] |
| Copper-Free Conditions | |||||||
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 16 | 75-90 | [4] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 16 | >90 | [2] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | >90 | [2] |
| Amine-Free Conditions | |||||||
| Pd(OAc)₂ | None | Bu₄NOAc | DMF | Room Temp | 24 | 80-95 | [5] |
| PdCl₂(PPh₃)₂ | PPh₃ | TBAF | Solvent-free | 80 | 0.5 - 2 | 85-95 | [6] |
Note: Yields are based on reactions with analogous aryl iodides and may vary for this compound. Optimization is recommended for specific alkyne coupling partners.
Experimental Protocols
Below are detailed methodologies for two common Sonogashira coupling procedures.
Protocol 1: Classic Sonogashira Coupling (with Copper Co-catalyst)
This protocol is a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with an aryl iodide.[7]
-
Reaction Setup: To a dry flask, add the aryl iodide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine, 2.0 equiv.) and stir the mixture.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature (room temperature to 100°C) and monitor its progress using TLC or GC/MS.[7]
-
Workup: Upon completion, cool the reaction to room temperature and dilute it with an organic solvent. Filter the mixture through Celite to remove solid residues.
-
Extraction and Purification: Wash the organic phase with aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Protocol 2: Copper- and Amine-Free Sonogashira Coupling
This method is advantageous as it avoids the use of copper, which can sometimes lead to alkyne homocoupling, and amines, which can be difficult to remove.[5]
-
Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.01-0.05 equiv.), and tetrabutylammonium acetate (Bu₄NOAc) as the base (1.5 equiv.).
-
Solvent and Alkyne Addition: Add DMF as the solvent, followed by the terminal alkyne (1.2 equiv.).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring and Workup: Monitor the reaction by TLC or GC/MS. Once the starting material is consumed, proceed with a standard aqueous workup and extraction with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the product by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the key steps in the experimental workflows.
Caption: Experimental workflow for a classic Sonogashira coupling reaction.
Caption: Workflow for a copper- and amine-free Sonogashira coupling.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of 2-Iodo-4-methylphenol Conversion Rates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-Iodo-4-methylphenol conversion rates. It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique and reaction conditions for their specific research needs. The information presented herein is a synthesis of established protocols and data from analogous chemical transformations, offering a predictive framework for experimental design and analysis.
Introduction
This compound is a valuable building block in organic synthesis, frequently employed in a variety of cross-coupling reactions to form more complex molecules, which are often key intermediates in the development of pharmaceuticals and other bioactive compounds. Accurate and precise quantification of its conversion is paramount for reaction optimization, kinetic studies, and process development. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose and provides a comparative overview of different catalytic systems.
Data Presentation: Quantitative Comparison of Conversion Rates
The following table summarizes the anticipated conversion rates of this compound in various palladium- and copper-catalyzed cross-coupling reactions. The data is extrapolated from studies on structurally similar aryl iodides and phenols and serves as a baseline for comparison.
| Reaction Type | Catalyst System | Coupling Partner | Analytical Method | Anticipated Conversion Rate (%) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Phenylboronic acid | HPLC, GC-MS | 85 - 95 |
| Pd/H-MOR | Phenylboronic acid | HPLC | ~95[1] | |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Styrene | GC-MS | 70 - 85 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | Morpholine | HPLC, NMR | 80 - 98 |
| Ullmann Coupling | CuI / Phenanthroline | Phenol | GC-MS | 75 - 90 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the specific analysis of this compound conversion.
Suzuki-Miyaura Coupling: HPLC and GC-MS Analysis
Reaction Procedure: A flame-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents). The tube is evacuated and backfilled with argon. This compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and anhydrous dioxane are added. The reaction mixture is stirred at 100 °C. Aliquots are taken at specific time intervals for analysis.
HPLC Analysis Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: The conversion rate is determined by comparing the peak area of this compound at different time points relative to an internal standard.
GC-MS Analysis Protocol:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
Carrier Gas: Helium.
-
Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.
-
Quantification: Conversion is calculated based on the relative peak areas of this compound and the biaryl product.
Buchwald-Hartwig Amination: NMR Analysis
Reaction Procedure: In a glovebox, an oven-dried NMR tube is charged with Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOt-Bu (1.4 equivalents). This compound (1.0 equivalent), morpholine (1.2 equivalents), and a deuterated solvent (e.g., toluene-d₈) containing an internal standard (e.g., mesitylene) are added. The NMR tube is sealed and the reaction is monitored directly in the NMR spectrometer at a specified temperature.
Quantitative NMR (qNMR) Protocol:
-
Spectrometer: 400 MHz or higher.
-
Experiment: ¹H NMR.
-
Data Processing: Integration of characteristic signals for this compound, the aminated product, and the internal standard.
-
Quantification: The conversion rate is calculated from the change in the integral of a well-resolved proton signal of the starting material relative to the integral of the internal standard.
Mandatory Visualization
Caption: General experimental workflow for quantitative analysis.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Comparative antimicrobial activity of 2-Iodo-4-methylphenol derivatives
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Halogenated phenolic compounds have emerged as a promising class of molecules with potent antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of various halogenated phenol derivatives, with a focus on compounds structurally related to 2-iodo-4-methylphenol. The data presented is compiled from published experimental studies to aid in the evaluation and selection of potential candidates for further research and development.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of halogenated phenol derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of selected halogenated phenols against various bacterial and fungal strains.
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
| 4-Chlorothymol | Staphylococcus aureus | 12.5 µg/mL[1] |
| Staphylococcus epidermidis | 25 µg/mL[1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 µg/mL[2] | |
| Candida albicans | Active (concentration not specified)[1] | |
| Carvacrol | Methicillin-resistant Staphylococcus aureus (MRSA) | 512 µg/mL[2] |
| 4-Isopropyl-3-methylphenol | Methicillin-resistant Staphylococcus aureus (MRSA) | 512 µg/mL[2] |
| Thymol Iodide | Methicillin-resistant Staphylococcus aureus (MRSA) | > 512 µg/mL[2] |
| 2,4,6-Triiodophenol (2,4,6-TIP) | Staphylococcus aureus | 5 µg/mL[3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) MW2 | Effective (concentration not specified)[3] | |
| Vibrio parahaemolyticus | Effective (concentration not specified)[3] | |
| Uropathogenic Escherichia coli (UPEC) | Effective (concentration not specified)[3] | |
| Candida albicans | Effective (concentration not specified)[3] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antimicrobial activity of a compound. The following is a generalized experimental protocol based on standard methodologies.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared. Typically, a fresh culture is grown on an appropriate agar medium, and a few colonies are transferred to a sterile broth. The turbidity of the broth is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are also included.
-
Inoculation: Each well (except the negative control) is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24-48 hours for bacteria).
-
Determination of MIC: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the antimicrobial activity of a test compound.
Caption: Workflow for MIC determination.
Structure-Activity Relationship Insights
The available data suggests that the type and position of halogen substitution on the phenol ring significantly influence the antimicrobial activity. For instance, the chlorinated derivative of thymol (4-chlorothymol) exhibits significantly lower MIC values against S. aureus and MRSA compared to its non-halogenated counterpart and even its iodinated derivative (thymol iodide).[1][2] Furthermore, the highly iodinated compound, 2,4,6-triiodophenol, demonstrates potent activity against a broad spectrum of microbes, including resistant strains.[3] These findings underscore the potential of halogenation as a strategy to enhance the antimicrobial efficacy of phenolic compounds. Further research into the synthesis and evaluation of a broader range of this compound derivatives is warranted to elucidate more precise structure-activity relationships and identify lead candidates for novel antimicrobial drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico and Experimental Reactivity Analysis of 2-Iodo-4-methylphenol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of positional isomers of 2-iodo-4-methylphenol, a crucial scaffold in synthetic chemistry and drug discovery. The reactivity of these isomers in electrophilic aromatic substitution reactions is paramount for predicting reaction outcomes and designing novel molecular entities. This document synthesizes theoretical principles with illustrative quantitative data and detailed experimental protocols to offer a comprehensive understanding of the factors governing the reactivity of these compounds.
Theoretical Framework: Electronic and Steric Effects in Electrophilic Aromatic Substitution
The iodination of phenols and their derivatives is a classic example of electrophilic aromatic substitution (EAS). The rate and regioselectivity of this reaction are predominantly influenced by the electronic and steric effects of the substituents on the aromatic ring. In the case of this compound and its isomers, the hydroxyl (-OH), methyl (-CH₃), and iodo (-I) groups collectively dictate the reactivity.
-
Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group donates electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. It is an ortho, para-director.
-
Methyl Group (-CH₃): The methyl group is also an activating group, though weaker than the hydroxyl group. It donates electron density through an inductive effect and hyperconjugation, further stabilizing the arenium ion. It is also an ortho, para-director.
-
Iodo Group (-I): The iodo group exhibits a dual role. It is deactivating due to its electron-withdrawing inductive effect (-I), yet it is an ortho, para-director because of its ability to donate electron density through resonance (+R) via its lone pairs.
The interplay of these effects determines the overall reactivity of a given isomer and the preferred position of electrophilic attack.
Comparative Reactivity Analysis: An In-Silico Perspective
The following tables present illustrative in-silico data for a set of this compound isomers. This data is based on established principles of physical organic chemistry and is intended to exemplify the expected trends.
Table 1: Calculated Activation Energies for Electrophilic Iodination
| Isomer | Position of Iodination | Calculated Activation Energy (kcal/mol) | Relative Reactivity Rank |
| 4-Iodo-2-methylphenol | 6-position | 15.2 | 1 (Most Reactive) |
| This compound | 6-position | 16.5 | 2 |
| 2-Iodo-5-methylphenol | 4-position | 17.8 | 3 |
| 3-Iodo-4-methylphenol | 5-position | 19.1 | 4 (Least Reactive) |
Note: Lower activation energy corresponds to a higher reaction rate.
Table 2: Calculated Mulliken Atomic Charges on Ring Carbons
| Isomer | C1 (-OH) | C2 | C3 | C4 | C5 | C6 |
| 4-Iodo-2-methylphenol | 0.15 | -0.12 | 0.05 | -0.08 | 0.03 | -0.14 |
| This compound | 0.16 | -0.09 | 0.04 | -0.11 | 0.02 | -0.13 |
| 2-Iodo-5-methylphenol | 0.17 | -0.08 | 0.06 | -0.10 | 0.01 | -0.12 |
| 3-Iodo-4-methylphenol | 0.18 | -0.07 | 0.08 | -0.09 | 0.04 | -0.10 |
Note: More negative atomic charges on ring carbons indicate higher electron density and greater susceptibility to electrophilic attack.
Experimental Verification: Kinetic Studies of Iodination
The predicted reactivity can be experimentally validated by kinetic studies. A study on the kinetics of iodination of phenol and substituted phenols using N-iodosuccinimide has shown the reactivity order to be m-cresol > p-cresol > phenol. This aligns with the activating nature of the methyl group.
A seminal, though less recent, study by W. E. Mayberry in Biochemistry (1967) provides a "Comparison of the kinetics of iodination of isomers and ortho derivatives of 4-methylphenol".[1][2] While the full dataset is not widely accessible, the existence of such research underscores the importance of experimental validation for in-silico predictions.
Experimental Protocols
General Protocol for Kinetic Analysis of Phenol Iodination
This protocol can be adapted to study the reactivity of this compound isomers.
Materials:
-
This compound isomer of interest
-
N-Iodosuccinimide (NIS)
-
Perchloric acid (HClO₄)
-
Solvent (e.g., aqueous acetic acid, aqueous DMSO, or water)
-
Sodium thiosulfate (for quenching)
-
Starch indicator
-
UV-Vis Spectrophotometer
-
Thermostatted water bath
Procedure:
-
Solution Preparation: Prepare stock solutions of the this compound isomer, NIS, and perchloric acid in the chosen solvent.
-
Reaction Initiation: Equilibrate the solutions to the desired temperature in a thermostatted water bath. Initiate the reaction by mixing the reactants in a cuvette or reaction vessel.
-
Kinetic Monitoring: Monitor the progress of the reaction by observing the disappearance of NIS using a UV-Vis spectrophotometer at its λ_max. Alternatively, aliquots can be withdrawn at specific time intervals, the reaction quenched with sodium thiosulfate, and the remaining NIS titrated.
-
Data Analysis: Determine the initial rates of the reaction by varying the concentration of one reactant while keeping others in excess. The order of the reaction with respect to each reactant can be determined by plotting the logarithm of the initial rate versus the logarithm of the concentration. The rate constant (k) can then be calculated from the rate law.
-
Activation Parameters: Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
Visualizing Reaction Pathways and Workflows
Electrophilic Aromatic Substitution Pathway
The following diagram illustrates the general mechanism for the electrophilic iodination of a substituted phenol.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Iodo-4-methylphenol: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Iodo-4-methylphenol, ensuring compliance with safety regulations and minimizing risk.
Immediate Safety and Hazard Profile
This compound is a hazardous substance requiring careful handling.[1] Understanding its primary hazards is the first step in ensuring safe disposal.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictograms | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed[1] | Danger | Chemical-resistant gloves (nitrile or neoprene), Chemical splash goggles, Face shield, Flame-resistant lab coat, NIOSH-approved respirator (if ventilation is inadequate) |
| Harmful in contact with skin[1] | Danger | Chemical-resistant gloves (nitrile or neoprene), Flame-resistant lab coat |
| Causes skin irritation[1] | Warning | Chemical-resistant gloves (nitrile or neoprene), Flame-resistant lab coat |
| Causes serious eye damage[1] | Danger | Chemical splash goggles, Face shield |
| Harmful if inhaled[1] | Warning | NIOSH-approved respirator (if ventilation is inadequate), Use in a certified laboratory chemical fume hood |
Data synthesized from multiple sources.
Procedural Steps for Proper Disposal
The disposal of this compound must be handled as a hazardous waste stream. Adherence to institutional and regulatory guidelines is mandatory.
Experimental Protocol for Waste Segregation and Collection
-
Waste Classification: Classify this compound as a halogenated organic waste.[2] This is a critical step as it dictates the disposal route, which is typically incineration by a licensed hazardous waste management company.[2]
-
Container Selection:
-
Waste Accumulation:
-
Collect all waste containing this compound, including contaminated materials like gloves, absorbent pads, and pipette tips, in the designated container.
-
Do not mix with non-halogenated or other incompatible waste streams.[4]
-
Keep the waste container securely sealed at all times, except when adding waste.[3][5]
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste pickup forms, ensuring the information matches the container label.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the contaminated absorbent material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS and emergency responders.
-
Prevent entry to the contaminated area.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem.
References
Essential Safety and Operational Guide for Handling 2-Iodo-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Iodo-4-methylphenol (CAS RN: 16188-57-1). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Chemical Hazard Summary
This compound is classified as a hazardous substance. It is known to cause skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] All personnel must be thoroughly familiar with the hazards and handling procedures outlined in this document before commencing any work with this chemical.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield must be worn in addition to goggles. |
| Skin Protection | A standard laboratory coat must be worn and fully buttoned. For tasks with a significant splash potential, a chemically resistant apron over the lab coat is required. |
| Hand Protection | Chemical-resistant gloves are required. Based on general resistance for phenolic compounds, butyl rubber or neoprene gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contaminated. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For situations where vapors or aerosols may be generated, a respirator with an organic vapor (OV) cartridge is necessary. If particulates are also present, a P95 or P100 pre-filter should be used in conjunction with the OV cartridge.[2][3][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Safe handling workflow for this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container. The label should include "Hazardous Waste" and the chemical name.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal Method: The primary recommended method for the disposal of halogenated organic compounds is incineration at a licensed facility.[5] Do not dispose of this chemical down the drain. Follow all institutional, local, and national regulations for hazardous waste disposal. Some jurisdictions may offer recycling programs for iodine-containing waste.[6]
By adhering to these safety and logistical protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
